4-(p-Tolyl)thiazole-2-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(4-methylphenyl)-1,3-thiazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS/c1-8-2-4-9(5-3-8)10-7-14-11(6-13)12-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYYLXDRLQFYMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394257 | |
| Record name | 4-(4-Methylphenyl)-1,3-thiazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383143-86-0 | |
| Record name | 4-(4-Methylphenyl)-1,3-thiazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-methylphenyl)-1,3-thiazole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Synthesis of 4-(p-Tolyl)thiazole-2-carbaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 4-(p-tolyl)thiazole-2-carbaldehyde, a key intermediate in medicinal chemistry and materials science. The document details experimental protocols, presents quantitative data in a comparative format, and includes workflow diagrams for clarity.
Introduction
This compound is a heterocyclic aldehyde of significant interest due to the prevalence of the 4-aryl-thiazole scaffold in a wide array of biologically active compounds. The aldehyde functionality at the 2-position serves as a versatile handle for further chemical modifications, making it a valuable building block in the synthesis of novel therapeutic agents and functional materials. This guide outlines three principal synthetic strategies: the Hantzsch thiazole synthesis followed by functional group interconversion, the direct formylation of a pre-formed thiazole ring, and the oxidation of a 2-methylthiazole precursor.
Route 1: Hantzsch Synthesis of 2-Amino-4-(p-tolyl)thiazole and Subsequent Conversion
This two-step approach first constructs the thiazole ring via the well-established Hantzsch synthesis to yield 2-amino-4-(p-tolyl)thiazole. The amino group is then converted to the desired aldehyde. A common pathway for this transformation involves a Sandmeyer-type reaction to replace the amino group with a bromine atom, followed by metal-halogen exchange and formylation.
Experimental Protocol: Synthesis of 2-Amino-4-(p-tolyl)thiazole
A mixture of 2-bromo-1-(p-tolyl)ethanone (5.00 g, 23.5 mmol) and thiourea (1.97 g, 25.9 mmol) in 95% ethanol (33.5 mL) is heated at reflux for 60 minutes.[1] The solution is then concentrated under reduced pressure. Water (50 mL) and a saturated aqueous solution of sodium carbonate (1.0 mL) are added to the residue, leading to the precipitation of the product.[1] The precipitate is collected by filtration, washed with hot water, and dried under vacuum to yield 2-amino-4-(p-tolyl)thiazole as a white solid.[1]
| Reagent/Solvent | Quantity | Moles | Role |
| 2-Bromo-1-(p-tolyl)ethanone | 5.00 g | 23.5 mmol | Starting material |
| Thiourea | 1.97 g | 25.9 mmol | Starting material |
| 95% Ethanol | 33.5 mL | - | Solvent |
| Water | 50 mL | - | Work-up |
| Saturated aq. Na2CO3 | 1.0 mL | - | Base (neutralization) |
| Product Yield | 4.40 g (99%) |
Table 1: Quantitative data for the synthesis of 2-amino-4-(p-tolyl)thiazole.
Caption: Workflow for the Hantzsch synthesis of 2-amino-4-(p-tolyl)thiazole.
Experimental Protocol: Conversion of 2-Amino-4-(p-tolyl)thiazole to this compound (Generalized Procedure)
Step 1: Synthesis of 2-Bromo-4-(p-tolyl)thiazole
This procedure is adapted from the synthesis of 2-bromo-4-phenylthiazole. To a solution of 2-amino-4-(p-tolyl)thiazole (1 equivalent) in a suitable solvent such as acetonitrile, copper(II) bromide (2 equivalents) and tert-butyl nitrite (1.5 equivalents) are added. The reaction mixture is stirred at a specified temperature (e.g., 60-80 °C) for a designated time until the starting material is consumed, as monitored by TLC. After completion, the reaction is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude 2-bromo-4-(p-tolyl)thiazole, which can be purified by column chromatography.
Step 2: Formylation of 2-Bromo-4-(p-tolyl)thiazole
The formylation can be achieved via a lithium-halogen exchange followed by quenching with a formylating agent. 2-Bromo-4-(p-tolyl)thiazole (1 equivalent) is dissolved in a dry, aprotic solvent like anhydrous THF and cooled to -78 °C under an inert atmosphere. A solution of n-butyllithium (1.1 equivalents) in hexanes is added dropwise, and the mixture is stirred at -78 °C for 1 hour. Anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents) is then added, and the reaction is allowed to warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to afford this compound.
| Step | Key Reagents | General Conditions |
| Bromination | 2-Amino-4-(p-tolyl)thiazole, CuBr2, t-BuONO | Acetonitrile, 60-80 °C |
| Formylation | 2-Bromo-4-(p-tolyl)thiazole, n-BuLi, DMF | Anhydrous THF, -78 °C to RT |
Table 2: Generalized conditions for the conversion of 2-amino-4-(p-tolyl)thiazole to the target aldehyde.
Caption: Conversion of 2-amino-4-(p-tolyl)thiazole to the target aldehyde.
Route 2: Oxidation of 2-Methyl-4-(p-tolyl)thiazole
This route involves the Hantzsch synthesis of 2-methyl-4-(p-tolyl)thiazole, followed by the selective oxidation of the 2-methyl group to an aldehyde. Selenium dioxide is a common reagent for this type of transformation.
Experimental Protocol: Synthesis of 2-Methyl-4-(p-tolyl)thiazole (Generalized Procedure)
2-Bromo-1-(p-tolyl)ethanone (1 equivalent) and thioacetamide (1.1 equivalents) are dissolved in a suitable solvent such as ethanol. The mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC). After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to give 2-methyl-4-(p-tolyl)thiazole.
Experimental Protocol: Oxidation of 2-Methyl-4-(p-tolyl)thiazole (Generalized Procedure)
2-Methyl-4-(p-tolyl)thiazole (1 equivalent) and selenium dioxide (1.1-1.5 equivalents) are suspended in a solvent mixture, typically aqueous dioxane or xylene. The mixture is heated at reflux for several hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated selenium metal is removed by filtration. The filtrate is concentrated, and the residue is purified by column chromatography to yield this compound.
| Step | Key Reagents | General Conditions |
| Hantzsch Synthesis | 2-Bromo-1-(p-tolyl)ethanone, Thioacetamide | Ethanol, Reflux |
| Oxidation | 2-Methyl-4-(p-tolyl)thiazole, SeO2 | Dioxane/Water or Xylene, Reflux |
Table 3: Generalized conditions for the synthesis of the target aldehyde via oxidation.
Caption: Synthesis of the target aldehyde via oxidation of a methyl precursor.
Route 3: Direct Formylation of 4-(p-Tolyl)thiazole via Vilsmeier-Haack Reaction
This method offers a more direct approach by formylating a pre-synthesized 4-(p-tolyl)thiazole ring at the 2-position. The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.
Experimental Protocol: Synthesis of 4-(p-Tolyl)thiazole (Generalized Procedure)
A common method for the synthesis of 4-arylthiazoles is the reaction of an α-haloketone with a source of the S-C-N fragment. For instance, reacting 2-bromo-1-(p-tolyl)ethanone with formamide or thioformamide under appropriate conditions can yield 4-(p-tolyl)thiazole.
Experimental Protocol: Vilsmeier-Haack Formylation of 4-(p-Tolyl)thiazole (Generalized Procedure)
To a stirred solution of anhydrous N,N-dimethylformamide (DMF) (3-5 equivalents) at 0 °C, phosphorus oxychloride (POCl3) (1.2-1.5 equivalents) is added dropwise under an inert atmosphere. The mixture is stirred at 0 °C for 30 minutes to form the Vilsmeier reagent. A solution of 4-(p-tolyl)thiazole (1 equivalent) in DMF is then added, and the reaction mixture is heated (e.g., to 60-80 °C) for several hours. After cooling, the reaction mixture is poured onto crushed ice and neutralized with a base (e.g., sodium hydroxide or sodium bicarbonate solution). The resulting mixture is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. Purification of the crude product by column chromatography affords this compound.
| Step | Key Reagents | General Conditions |
| Thiazole Synthesis | 2-Bromo-1-(p-tolyl)ethanone, Formamide/Thioformamide | Varies |
| Vilsmeier-Haack | 4-(p-Tolyl)thiazole, POCl3, DMF | 0 °C to 60-80 °C |
Table 4: Generalized conditions for the direct formylation of 4-(p-tolyl)thiazole.
Caption: Direct formylation of 4-(p-tolyl)thiazole.
Conclusion
The synthesis of this compound can be achieved through several viable routes. The choice of method will depend on the availability of starting materials, desired scale, and the specific requirements of the subsequent synthetic steps. The Hantzsch synthesis provides a reliable method for constructing the core thiazole ring, with subsequent functional group manipulations offering a versatile, albeit longer, route. Direct formylation via the Vilsmeier-Haack reaction presents a more atom-economical approach, provided the starting 4-(p-tolyl)thiazole is readily accessible. The oxidation of a 2-methyl precursor is also a strong alternative. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to select and optimize the most suitable synthetic strategy for their specific needs.
References
An In-depth Technical Guide to 4-(p-Tolyl)thiazole-2-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 4-(p-Tolyl)thiazole-2-carbaldehyde. The information is curated for professionals in the fields of chemical research and drug development.
Core Physicochemical Properties
This compound is an organic compound featuring a thiazole ring substituted with a para-tolyl group and an aldehyde functional group.[1] Its chemical identifiers and properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 4-(4-methylphenyl)-1,3-thiazole-2-carbaldehyde | [1] |
| CAS Number | 383143-86-0 | [1][2] |
| Molecular Formula | C₁₁H₉NOS | [1][2][3] |
| Molecular Weight | 203.26 g/mol | [1][2] |
| Appearance | White solid | [4] |
| Purity | ≥ 97% | [5] |
| Boiling Point | 360.5 ± 44.0 °C (Predicted) | [6][7] |
| Density | 1.229 ± 0.06 g/cm³ (Predicted) | [6][7] |
| pKa | 0.42 ± 0.10 (Predicted) | [6][7] |
| InChI Key | NIYYLXDRLQFYMS-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC1=CC=C(C=C1)C2=CSC(=N2)C=O | [1][2] |
| Storage | Sealed in dry, 2-8°C | [2][6][8] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several methods. The Hantzsch thiazole synthesis is a fundamental and widely used approach for constructing the thiazole ring.[1]
A. Hantzsch Thiazole Synthesis
This classical method involves the condensation of a thioamide with an α-haloketone.[1] For the synthesis of this compound, p-tolylthioamide is used as the nucleophilic component, reacting with an α-bromo ketone as the electrophilic partner.[1]
Detailed Protocol:
-
Reaction Setup: p-tolylthioamide and an appropriate α-haloketone are combined in a reaction vessel.
-
Solvent Addition: A polar protic solvent, such as ethanol or methanol, is added to the mixture.[1]
-
Heating: The reaction mixture is heated to a temperature ranging from 60-90°C.[1]
-
Reaction Time: The reaction is allowed to proceed for 4-8 hours under constant stirring.[1]
-
Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified, typically through recrystallization, to yield the final compound. Yields for the Hantzsch synthesis generally range from 65-82%.[1]
-
Oxidation: An additional oxidation step is required to introduce the aldehyde group at the 2-position of the thiazole ring.[1]
B. Alternative Synthesis Methods
Other reported methods for synthesizing this compound include:
-
The formylation of 4-(p-tolyl)thiazole using the Vilsmeier-Haaf reaction.[1]
-
The reaction of 4-(p-tolyl)thiazole-2-acetic acid with formamide under acidic conditions.[1]
Logical Workflow: Hantzsch Synthesis
The following diagram illustrates the generalized workflow for the Hantzsch synthesis of the thiazole ring, a key step in producing this compound.
Caption: Generalized workflow for Hantzsch thiazole synthesis.
Chemical Reactivity and Characterization
The aldehyde group and the thiazole ring are the primary sites of chemical reactivity.
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Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using reagents like potassium permanganate.[1]
-
Reduction: The aldehyde can be reduced to the corresponding alcohol with agents such as sodium borohydride.[1]
-
Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution, particularly at the 5-position.[1]
Characterization Protocols: The structure of synthesized this compound and related derivatives is typically confirmed using standard analytical techniques. While specific spectra for this exact compound are not detailed in the provided results, the protocols for analogous compounds involve:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the chemical structure, confirming the presence and connectivity of protons and carbons.[9][10]
-
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify functional groups, such as the C=O stretch of the aldehyde and aromatic C-H stretches.[9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the compound.[9][10]
Potential Applications and Biological Activity
Thiazole derivatives, including this compound, are investigated for a variety of applications in research and development.
-
Pharmaceuticals: The compound has been explored for its potential as an antimicrobial, antifungal, and anticancer agent.[1] Research indicates that thiazole derivatives can inhibit enzymes relevant to metabolic disorders, such as α-glucosidase, which is significant for diabetes management.[1]
-
Antioxidant Properties: It has demonstrated free radical scavenging activity in in vitro assays, suggesting potential for use in preventing diseases related to oxidative stress.[1]
-
Materials Science: It serves as a building block for synthesizing more complex heterocyclic compounds.[1]
-
Biochemical Research: The compound is used in studies of enzyme and protein interactions.[1] Molecular docking studies have shown its potential to inhibit key enzymes in metabolic pathways.[1]
References
- 1. Buy this compound | 383143-86-0 [smolecule.com]
- 2. achmem.com [achmem.com]
- 3. parchem.com [parchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. 2-P-TOLYL-THIAZOLE-4-CARBALDEHYDE CAS#: 55327-29-2 [m.chemicalbook.com]
- 8. escales | Virtual tour generated by Panotour [ub.edu]
- 9. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to 4-(p-Tolyl)thiazole-2-carbaldehyde (CAS 383143-86-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(p-Tolyl)thiazole-2-carbaldehyde is a heterocyclic aldehyde containing a thiazole ring substituted with a p-tolyl group. This compound serves as a versatile building block in medicinal chemistry and materials science. Thiazole derivatives are known to exhibit a wide range of biological activities, and this particular aldehyde is an important precursor for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, experimental protocols, and known biological activities of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in chemical reactions.
| Property | Value | Reference |
| CAS Number | 383143-86-0 | [1][2][3] |
| Molecular Formula | C₁₁H₉NOS | [1][2][3] |
| Molecular Weight | 203.26 g/mol | [1][2][3] |
| IUPAC Name | 4-(4-methylphenyl)-1,3-thiazole-2-carbaldehyde | [4] |
| SMILES | CC1=CC=C(C=C1)C2=CSC(=N2)C=O | [2][3] |
| InChI Key | NIYYLXDRLQFYMS-UHFFFAOYSA-N | [4] |
| Appearance | Solid | [3] |
| Purity | >98% (typical) | [1][3] |
| Storage Conditions | Sealed in dry, 2-8°C | [2][5] |
Synthesis of this compound
The synthesis of this compound can be achieved through several established methods for thiazole ring formation, followed by formylation or modification of a precursor at the 2-position. The two most common synthetic routes are the Hantzsch thiazole synthesis and the Vilsmeier-Haack reaction.
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole derivatives.[4] This approach involves the condensation of an α-haloketone with a thioamide. For the synthesis of the target compound, this would involve the reaction of a 2-halo-1-(p-tolyl)ethan-1-one with thioformamide. A general workflow for this synthesis is depicted below.
References
Spectroscopic and Synthetic Profile of 4-(p-Tolyl)thiazole-2-carbaldehyde: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 4-(p-Tolyl)thiazole-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its characterization and preparation.
Chemical Identity
This compound is a substituted thiazole derivative with the following identifiers:
| Identifier | Value |
| IUPAC Name | 4-(4-methylphenyl)-1,3-thiazole-2-carbaldehyde |
| CAS Number | 383143-86-0 |
| Molecular Formula | C₁₁H₉NOS |
| Molecular Weight | 203.26 g/mol |
| SMILES | Cc1ccc(cc1)c2csc(n2)C=O |
Spectroscopic Data
Due to the limited availability of experimentally derived spectra in public databases, the following spectroscopic data are predicted based on the analysis of structurally similar compounds and established principles of spectroscopy. These predicted values serve as a reference for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.95 | s | 1H | Aldehyde (-CHO) |
| ~8.10 | s | 1H | Thiazole H-5 |
| ~7.85 | d, J = 8.2 Hz | 2H | Aromatic (Tolyl, ortho to thiazole) |
| ~7.30 | d, J = 8.0 Hz | 2H | Aromatic (Tolyl, meta to thiazole) |
| ~2.40 | s | 3H | Methyl (-CH₃) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~185.0 | Aldehyde Carbonyl (C=O) |
| ~168.0 | Thiazole C-2 |
| ~155.0 | Thiazole C-4 |
| ~140.0 | Aromatic (Tolyl, ipso to methyl) |
| ~131.0 | Aromatic (Tolyl, ipso to thiazole) |
| ~130.0 | Aromatic (Tolyl, CH) |
| ~127.0 | Aromatic (Tolyl, CH) |
| ~125.0 | Thiazole C-5 |
| ~21.5 | Methyl (-CH₃) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2920 | Medium | Aliphatic C-H Stretch (Methyl) |
| ~2820, ~2720 | Medium | Aldehyde C-H Stretch (Fermi doublet) |
| ~1700 | Strong | Carbonyl (C=O) Stretch of Aldehyde |
| ~1605 | Medium | Aromatic C=C Stretch |
| ~1520 | Medium | Thiazole Ring Stretch |
| ~820 | Strong | para-Substituted Benzene C-H Bend |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization, EI)
| m/z | Relative Intensity (%) | Assignment |
| 203 | High | [M]⁺ (Molecular Ion) |
| 202 | Moderate | [M-H]⁺ |
| 174 | Moderate | [M-CHO]⁺ |
| 134 | Moderate | [C₈H₆S]⁺ |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The synthesis of this compound can be achieved through several established methods in heterocyclic chemistry. The Hantzsch thiazole synthesis followed by an oxidation or formylation step is a common approach.
Synthesis via Hantzsch Thiazole Synthesis and Oxidation
This two-step process involves the initial formation of the 4-(p-tolyl)thiazole ring system, followed by the introduction of the carbaldehyde group.
Step 1: Synthesis of 4-(p-Tolyl)thiazole
-
Reactants: p-Tolylthioamide and a suitable α-haloketone (e.g., 2-bromoacetaldehyde or its equivalent).
-
Solvent: A polar protic solvent such as ethanol or methanol.
-
Procedure:
-
Dissolve equimolar amounts of p-tolylthioamide and the α-haloketone in the chosen solvent.
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and neutralize with a mild base (e.g., sodium bicarbonate solution).
-
The product may precipitate or can be extracted with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
-
Step 2: Formylation of 4-(p-Tolyl)thiazole
The Vilsmeier-Haack reaction is a standard method for the formylation of electron-rich aromatic and heterocyclic compounds.
-
Reagents: 4-(p-Tolyl)thiazole, phosphoryl chloride (POCl₃), and N,N-dimethylformamide (DMF).
-
Procedure:
-
Cool a solution of DMF in an appropriate solvent (e.g., dichloromethane) in an ice bath.
-
Slowly add phosphoryl chloride to the cooled DMF solution with stirring to form the Vilsmeier reagent.
-
Add the 4-(p-Tolyl)thiazole to the Vilsmeier reagent.
-
Allow the reaction to warm to room temperature and then heat as necessary, monitoring by TLC.
-
After the reaction is complete, carefully quench the reaction mixture by pouring it onto ice.
-
Neutralize the mixture with a base (e.g., sodium hydroxide solution) until alkaline.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt, and concentrate under reduced pressure.
-
Purify the resulting this compound by column chromatography or recrystallization.
-
Visualization of Synthetic Workflow
The following diagrams illustrate the logical flow of the synthesis of this compound.
Caption: Chemical Identity of the Target Compound.
Caption: Synthetic Workflow for this compound.
Biological Significance and Applications
Thiazole derivatives are known to exhibit a wide range of biological activities.[1] Studies have suggested that compounds related to this compound may possess antimicrobial, antifungal, and anticancer properties.[1] This class of compounds has been investigated for its potential to interact with various biological targets, including enzymes involved in metabolic disorders.[1] As a functionalized aldehyde, this compound also serves as a versatile building block in the synthesis of more complex heterocyclic systems for applications in pharmaceuticals and materials science.[1]
Disclaimer: This document is intended for informational purposes for a scientific audience. The predicted spectroscopic data should be confirmed by experimental analysis. All laboratory work should be conducted with appropriate safety precautions.
References
An In-Depth Technical Guide to the Crystal Structure of 4-(p-Tolyl)thiazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract: 4-(p-Tolyl)thiazole-2-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key building block for the synthesis of various therapeutic agents. While the experimental crystal structure of this specific compound is not publicly available, this guide provides a comprehensive overview of the methodologies required for its determination and analysis. This document details the synthesis of the compound, methods for single crystal growth, a thorough protocol for single-crystal X-ray diffraction, and a discussion of the potential intermolecular interactions that would govern its crystal packing. Furthermore, a hypothetical signaling pathway is presented to illustrate the potential mechanism of action for thiazole derivatives in an oncological context, given their reported anticancer activities.
Introduction to this compound
This compound, with the molecular formula C₁₁H₉NOS, is a derivative of thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms. The presence of the p-tolyl group and a reactive carbaldehyde functional group makes it a versatile precursor in the synthesis of more complex molecules with potential pharmacological activities.[1] Thiazole-containing compounds are known to exhibit a wide range of biological effects, including antimicrobial, antifungal, and anticancer properties.[1] Understanding the three-dimensional structure of this molecule is crucial for rational drug design, as it provides insights into its conformation, potential binding modes with biological targets, and solid-state properties.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₉NOS |
| Molecular Weight | 203.26 g/mol |
| IUPAC Name | 4-(4-methylphenyl)-1,3-thiazole-2-carbaldehyde |
| CAS Number | 383143-86-0 |
Experimental Protocols
The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazole derivatives.[1] It involves the reaction of an α-haloketone with a thioamide. For the synthesis of the title compound, a subsequent formylation or oxidation step is necessary to introduce the aldehyde group.
Materials:
-
p-Tolylthioamide
-
2-Bromo-1,1-diethoxyethane (or another suitable α-haloacetaldehyde equivalent)
-
Ethanol
-
Sodium bicarbonate
-
Vilsmeier reagent (for formylation, if starting from 4-(p-tolyl)thiazole)
-
Standard laboratory glassware
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
Thiazole Ring Formation:
-
Dissolve p-tolylthioamide (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add 2-bromo-1,1-diethoxyethane (1.1 equivalents) to the solution.
-
Heat the mixture to reflux for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
The product, 2-(diethoxymethyl)-4-(p-tolyl)thiazole, can be extracted with an organic solvent and purified by column chromatography.
-
-
Aldehyde Formation (Acid Hydrolysis):
-
Dissolve the purified 2-(diethoxymethyl)-4-(p-tolyl)thiazole in a mixture of acetic acid and water.
-
Heat the solution to reflux for 1-2 hours to hydrolyze the acetal to the aldehyde.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product, this compound, with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction analysis. Several methods can be employed for the crystallization of organic compounds.
General Considerations:
-
Purity: The compound should be of the highest possible purity.
-
Solvent Selection: A solvent in which the compound has moderate solubility is ideal. Solvents that lead to either very high or very low solubility are generally not suitable.[2]
-
Nucleation: The number of nucleation sites should be minimized to encourage the growth of a few large crystals rather than many small ones.[2]
-
Environment: The crystallization process should be carried out in a vibration-free and dust-free environment.[2]
Common Crystallization Techniques:
-
Slow Evaporation:
-
Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture).
-
Filter the solution to remove any particulate matter.
-
Place the solution in a clean vial, loosely covered to allow for slow evaporation of the solvent over several days to weeks.[2]
-
-
Slow Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator). The gradual decrease in solubility should induce crystallization.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is soluble (the "solvent").
-
Place this solution in a small open vial.
-
Place the small vial inside a larger, sealed container that contains a larger volume of a more volatile solvent in which the compound is insoluble (the "anti-solvent").
-
Over time, the anti-solvent vapor will diffuse into the solvent, reducing the solubility of the compound and promoting crystal growth.
-
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.[3]
Procedure:
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected and mounted on a goniometer head.
-
Data Collection:
-
The crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.
-
A monochromatic X-ray beam is directed at the crystal.
-
As the crystal is rotated, a series of diffraction images are collected by a detector.[3]
-
-
Data Processing:
-
Structure Solution:
-
The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.[5]
-
An initial model of the molecule is built into the electron density map.
-
-
Structure Refinement:
-
The initial model is refined against the experimental data using a least-squares method.[5]
-
This iterative process refines the atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.[6]
-
Hydrogen atoms are typically added at calculated positions and refined using a riding model.
-
The quality of the final model is assessed using metrics such as the R-factor.
-
Structural Analysis (Predicted)
Although the experimental crystal structure is not available, we can predict the likely intermolecular interactions that would be present in the crystal lattice of this compound based on its molecular structure.
-
π-π Stacking: The aromatic p-tolyl and thiazole rings are likely to engage in π-π stacking interactions, which are common in the crystal packing of planar aromatic molecules.
-
C-H···N and C-H···S Hydrogen Bonds: Weak hydrogen bonds involving the aldehyde proton and the nitrogen or sulfur atoms of the thiazole ring of neighboring molecules are possible. Similarly, C-H donors from the aromatic rings could interact with these heteroatoms.
-
C-H···π Interactions: The hydrogen atoms of the methyl group or the aromatic rings could interact with the π-systems of adjacent molecules.
-
Dipole-Dipole Interactions: The polar aldehyde group will introduce dipole-dipole interactions, which will play a role in the overall crystal packing.
Visualizations
Caption: Experimental workflow for the determination of a crystal structure.
Caption: Hypothetical signaling pathway for a thiazole derivative.
Conclusion
While the definitive crystal structure of this compound remains to be determined, this guide outlines the necessary steps to achieve this goal, from synthesis to final structure refinement. The protocols provided are based on established methodologies for similar organic compounds. The predicted intermolecular interactions suggest a crystal packing dominated by weak non-covalent forces, which is typical for such molecules. The potential for this class of compounds to interact with key signaling pathways, such as the PI3K/Akt/mTOR pathway, underscores the importance of structural biology in elucidating their mechanism of action and guiding the development of new therapeutic agents.[7] The determination of the crystal structure of this compound would be a valuable contribution to the field of medicinal chemistry and materials science.
References
- 1. Buy this compound | 383143-86-0 [smolecule.com]
- 2. How To [chem.rochester.edu]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. portlandpress.com [portlandpress.com]
- 5. fiveable.me [fiveable.me]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of 4-(p-Tolyl)thiazole-2-carbaldehyde in Organic Solvents: A Technical Guide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 4-(p-Tolyl)thiazole-2-carbaldehyde in organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility inferences derived from reported synthesis and crystallization methods. Furthermore, a detailed, standardized experimental protocol for determining the solubility of a solid organic compound is presented, offering a practical framework for researchers to generate quantitative data. This guide is intended to support research and development activities involving this compound by providing foundational knowledge and actionable methodologies for solubility assessment.
Introduction
This compound is a heterocyclic aldehyde with a molecular structure that suggests a degree of solubility in a range of organic solvents. The presence of the aromatic tolyl and thiazole groups contributes to its nonpolar character, while the aldehyde functional group introduces some polarity. Understanding the solubility of this compound is crucial for a variety of applications, including synthetic route optimization, purification through crystallization, formulation development, and in vitro biological screening. This guide addresses the current knowledge gap regarding its specific solubility parameters and provides a practical approach to determining them.
Qualitative Solubility Assessment
Thiazole itself is reported to be soluble in alcohol and ether, and moderately soluble in water.[1] For substituted thiazoles like this compound, the larger, nonpolar p-tolyl group is expected to decrease its solubility in polar solvents like water and increase its solubility in nonpolar organic solvents.
Solvents frequently mentioned in the synthesis of thiazole derivatives include ethanol, methanol, acetonitrile, and N,N-dimethylformamide (DMF). The use of these solvents, particularly in purification steps like recrystallization, strongly implies that this compound exhibits at least moderate solubility in them, especially at elevated temperatures.
Inferred Qualitative Solubility:
| Solvent Class | Examples | Expected Solubility |
| Polar Protic | Ethanol, Methanol | Likely soluble, with solubility increasing with temperature. These are commonly used as solvents for the synthesis and recrystallization of related compounds. |
| Polar Aprotic | Acetonitrile, DMF, DMSO | Expected to be soluble, particularly in stronger aprotic solvents like DMF and DMSO which are often used to dissolve a wide range of organic compounds. |
| Nonpolar | Hexane, Toluene | Limited solubility is expected due to the presence of the polar aldehyde group. However, the aromatic nature of the compound may afford some solubility in toluene. |
| Chlorinated | Dichloromethane, Chloroform | Good solubility is anticipated due to the compound's overall organic character. These solvents are often effective for dissolving a wide array of organic solids. |
Experimental Protocol for Solubility Determination
The following is a general and robust gravimetric method for determining the solubility of a solid organic compound like this compound in an organic solvent at a specific temperature.
Objective: To quantitatively determine the solubility of this compound in a given organic solvent at a controlled temperature.
Materials:
-
This compound (pure solid)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled shaker or water bath
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps
-
Syringe filters (chemically compatible with the solvent)
-
Volumetric flasks
-
Pipettes
-
Oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. An excess of solid is necessary to ensure that a saturated solution is formed.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-warmed pipette to avoid premature crystallization.
-
Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry vial. This step is crucial to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Record the exact volume of the filtered saturated solution.
-
Place the vial with the filtered solution in an oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute. The oven temperature should be well below the melting point of the compound. A vacuum oven is recommended for more efficient and gentle drying.
-
Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the vial containing the dried solute on an analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute.
-
The solubility can then be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L), by dividing the mass of the solute by the volume of the solvent used.
-
Caption: Figure 1. A flowchart illustrating the key steps in the gravimetric determination of the solubility of a solid organic compound in an organic solvent.
Conclusion
While quantitative solubility data for this compound in various organic solvents is not currently documented in the public domain, a qualitative understanding can be inferred from its chemical structure and the solvents utilized in its synthesis. It is anticipated to be soluble in polar aprotic and protic organic solvents and less soluble in nonpolar solvents. For researchers and drug development professionals requiring precise solubility values, the experimental protocol provided in this guide offers a reliable method for generating this critical data. The application of this standardized procedure will enable the systematic characterization of this compound's solubility, thereby facilitating its effective use in scientific and industrial applications.
References
In-Depth Technical Guide on the Thermal Stability of 4-(p-Tolyl)thiazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of 4-(p-Tolyl)thiazole-2-carbaldehyde and related thiazole derivatives. Due to the limited publicly available data on the specific thermal analysis of this compound, this guide combines information on its known properties with thermal analysis data from structurally similar compounds to infer its likely thermal behavior. Detailed experimental protocols for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are also provided to enable researchers to perform their own assessments.
Introduction to this compound
This compound is an organic compound featuring a thiazole ring substituted with a p-tolyl group at the 4-position and a carbaldehyde group at the 2-position.[1] Thiazole derivatives are a significant class of heterocyclic compounds known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1] As such, understanding the physicochemical properties, including thermal stability, of these compounds is crucial for their development as therapeutic agents and for their use in materials science. Thermal stability is a critical parameter that influences storage conditions, formulation processes, and the overall shelf-life of a drug substance.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 383143-86-0 | [1] |
| Molecular Formula | C₁₁H₉NOS | [1] |
| Molecular Weight | 203.26 g/mol | [1] |
| IUPAC Name | 4-(4-methylphenyl)-1,3-thiazole-2-carbaldehyde | [1] |
| Storage | Sealed in dry, 2-8°C | [2][3] |
Thermal Stability Analysis
Comparative Thermal Data of Thiazole Derivatives
The following table summarizes the available thermal decomposition and melting point data for several thiazole derivatives. This information can be used to estimate the potential thermal stability of this compound.
| Compound | Thermal Event | Temperature (°C) | Observations |
| 2,5-bis(2-hydroxyphenyl)thiazolo[5,4-d]thiazole | Decomposition Stage 1 | 221-365 | Removal of both phenolic rings (61.5% mass loss) |
| Decomposition Stage 2 | 461-610 | - | |
| N-(4-Chlorophenyl)-2-p-tolylthiazole-4-carboxamide | Melting Point | 120 | - |
| N-(4-Nitrophenyl)-2-p-tolylthiazole-4-carboxamide | Melting Point | 124 | - |
| 2-p-Tolylthiazole-4-carboxylic acid | Melting Point | 123 | - |
| N-(4-Fluorophenyl)-2-p-tolylthiazole-4-carboxamide | Melting Point | 107 | - |
| 4-Methylbenzothioamide | Melting Point | 160 | - |
| 2-Amino-4-(p-tolyl)thiazole | Melting Point | 133.5-139.5 | - |
| 5-(9-(p-Tolyl)-...)-thiophene-2-carbaldehyde | Melting Point | 205-206 | - |
Based on the data from these related compounds, it can be anticipated that this compound possesses good thermal stability, likely decomposing at temperatures above 200°C. The presence of the aromatic tolyl and thiazole rings contributes to this stability. The aldehyde functional group might be a point of initial thermal degradation.
Experimental Protocols for Thermal Analysis
To determine the precise thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.[8][9][10][11]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated at a controlled rate.[9][12] This technique is used to determine the decomposition temperature and to study the thermal stability of a material.[8][12]
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Place a small amount of the sample (typically 5-10 mg) into an inert crucible (e.g., alumina or platinum).[13]
-
Atmosphere: The analysis is typically performed under an inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[13]
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature (e.g., 600°C).[14]
-
-
Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition is a key indicator of thermal stability.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[11][15] It is used to determine melting point, glass transitions, and other thermal events.[11][16][17]
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum pan and hermetically seal it.
-
Reference: An empty, sealed aluminum pan is used as a reference.[11]
-
Atmosphere: The analysis is typically performed under an inert nitrogen atmosphere.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 25°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a temperature above its expected melting point.
-
-
Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic events, such as melting, appear as peaks. The peak temperature and the area under the peak (enthalpy of fusion) are important parameters.[16]
Potential Signaling Pathways and Applications
Thiazole derivatives are known to interact with various biological targets, suggesting potential therapeutic applications.[1] For instance, they have been investigated for their roles as inhibitors of enzymes relevant to metabolic disorders.[1] The aldehyde group in this compound can be a reactive site for forming Schiff bases with amino groups in biological macromolecules, which could be a mechanism for its biological activity. Further research is needed to elucidate the specific signaling pathways modulated by this compound.
References
- 1. Buy this compound | 383143-86-0 [smolecule.com]
- 2. escales | Virtual tour generated by Panotour [ub.edu]
- 3. achmem.com [achmem.com]
- 4. 2-Amino-4-(p-tolyl)thiazole, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mt.com [mt.com]
- 9. mt.com [mt.com]
- 10. particletechlabs.com [particletechlabs.com]
- 11. Differential Scanning Calorimetry Analysis [intertek.com]
- 12. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 13. epfl.ch [epfl.ch]
- 14. Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials | MDPI [mdpi.com]
- 15. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 16. qualitest.ae [qualitest.ae]
- 17. torontech.com [torontech.com]
The Genesis and Synthetic Evolution of Thiazole-2-Carbaldehydes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole-2-carbaldehydes represent a pivotal class of heterocyclic compounds, serving as versatile building blocks in the synthesis of a myriad of biologically active molecules and pharmaceuticals. Their unique electronic properties and reactive aldehyde functionality make them indispensable intermediates in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of the discovery, historical development, and key synthetic methodologies for preparing thiazole-2-carbaldehydes. Detailed experimental protocols for seminal and modern synthetic routes are provided, alongside graphical representations of their key reactions to facilitate a deeper understanding for researchers in the field.
Historical Perspective: The Dawn of Thiazole Chemistry
The journey into the world of thiazole chemistry began in the late 19th century. The foundational discovery of the thiazole ring is credited to Arthur Hantzsch in 1887 , who reported the synthesis of thiazole derivatives through the reaction of α-haloketones with thioamides. This seminal work, published in Berichte der deutschen chemischen Gesellschaft, laid the groundwork for the exploration of this important class of heterocyclic compounds.
While Hantzsch's initial work focused on the synthesis of the core thiazole scaffold, the specific introduction of a formyl group at the C2-position, giving rise to thiazole-2-carbaldehydes, appears later in the chemical literature. One of the early mentions of a 4-methyl-5-formylthiazole synthesis dates back to 1939 .[1] This highlights the progression from the initial discovery of the ring system to the subsequent functionalization and exploration of its derivatives.
Over the decades, the synthetic toolbox for accessing thiazole-2-carbaldehydes has expanded significantly, driven by their increasing importance as pharmaceutical intermediates. Early methods often involved multi-step sequences, while modern approaches focus on efficiency, selectivity, and milder reaction conditions.
Key Synthetic Methodologies
The synthesis of thiazole-2-carbaldehydes can be broadly categorized into two main strategies: construction of a pre-functionalized thiazole ring and post-synthetic formylation of a pre-existing thiazole .
Synthesis from Acyclic Precursors
This approach involves the Hantzsch thiazole synthesis or its variations, where one of the starting materials already contains the latent aldehyde functionality or a precursor that can be easily converted to it.
Formylation of Pre-formed Thiazoles
This is a more common and versatile strategy, allowing for the introduction of the aldehyde group onto a variety of substituted thiazoles.
The acidic nature of the C2-proton of the thiazole ring makes it amenable to deprotonation by strong bases, followed by quenching with a formylating agent. This is one of the most widely used methods for the synthesis of thiazole-2-carbaldehydes.
a) Lithiation followed by formylation with DMF: This is a robust and high-yielding method. The thiazole derivative is treated with a strong organolithium base, such as n-butyllithium, to generate the 2-lithiothiazole species, which is then reacted with N,N-dimethylformamide (DMF) to afford the desired aldehyde after acidic workup.
b) Grignard Reagent-based Formylation: An alternative to organolithium reagents involves the preparation of a 2-thiazolyl Grignard reagent. This can be achieved through a halogen-metal exchange reaction, for example, from 2-bromothiazole. The resulting Grignard reagent is then reacted with a formylating agent like DMF or ethyl formate. A patented method highlights the advantages of this approach, citing milder reaction conditions and easier industrial scale-up compared to the cryogenic conditions often required for lithiation.[2][3]
Direct oxidation of the readily available 2-methylthiazole derivatives provides another route to the corresponding aldehydes. However, this method can suffer from over-oxidation to the carboxylic acid and may require harsh reaction conditions.[2][3]
The Sommelet reaction offers a classical method for the conversion of a 2-(halomethyl)thiazole to the corresponding aldehyde using hexamine (hexamethylenetetramine). This reaction proceeds via the formation of a quaternary ammonium salt, which is then hydrolyzed to the aldehyde.[4][5][6]
Detailed Experimental Protocols
Synthesis of Thiazole-2-carbaldehyde via Lithiation of 2-Bromothiazole
This protocol is adapted from established literature procedures.
Materials:
-
2-Bromothiazole
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Dry ice/acetone bath
Procedure:
-
A solution of 2-bromothiazole (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
n-Butyllithium (1.1 eq) is added dropwise to the cooled solution, maintaining the temperature below -70 °C.
-
The reaction mixture is stirred at -78 °C for 30-60 minutes.
-
Anhydrous DMF (1.5 eq) is then added dropwise, ensuring the temperature remains below -70 °C.
-
After the addition is complete, the reaction is allowed to stir at -78 °C for another 1-2 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The mixture is allowed to warm to room temperature.
-
The aqueous layer is extracted with diethyl ether (3 x volumes).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel to afford thiazole-2-carbaldehyde.
Quantitative Data Summary
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 2-Bromothiazole | n-BuLi, DMF | THF/Ether | -78 | 2-3 h | High | [2] |
| 2-Bromothiazole | i-PrMgCl, DMF | THF | Room Temp | 1-2 h | High | [2][3] |
| 2-Chloromethylthiazole | Hexamine | Chloroform, Water | Reflux | 4-6 h | Moderate | [6] |
| 2-Methylthiazole | Oxidizing Agent (e.g., SeO2) | Dioxane/Water | Reflux | 12-24 h | Variable | [2][3] |
Synthesis of Thiazole-2-carbaldehyde via Grignard Reaction
This protocol is based on a patented method.[2][3]
Materials:
-
2-Bromothiazole
-
Isopropylmagnesium chloride (i-PrMgCl)
-
Anhydrous tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
-
Aqueous hydrochloric acid (1 M)
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-bromothiazole (1.0 eq) in anhydrous THF at room temperature under an inert atmosphere, a solution of isopropylmagnesium chloride (1.1 eq) in THF is added dropwise.
-
The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the halogen-metal exchange.
-
The resulting Grignard reagent solution is then cooled to 0 °C.
-
N,N-Dimethylformamide (1.5 eq) is added dropwise, maintaining the temperature at 0 °C.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
The reaction is quenched by the careful addition of 1 M aqueous hydrochloric acid at 0 °C.
-
The mixture is neutralized with a saturated sodium bicarbonate solution.
-
The aqueous layer is extracted with ethyl acetate (3 x volumes).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation to yield thiazole-2-carbaldehyde.
Reactivity and Applications in Synthesis
Thiazole-2-carbaldehydes are valuable precursors for a wide range of chemical transformations, enabling the synthesis of complex molecules with diverse biological activities. The aldehyde group can participate in various classical and modern organic reactions.
Multicomponent Reactions
Thiazole-2-carbaldehydes are excellent substrates for multicomponent reactions (MCRs), which allow for the rapid construction of molecular complexity from simple starting materials in a single synthetic operation.
The Ugi four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like scaffold. When thiazole-2-carbaldehyde is used, it introduces the thiazole moiety into the final product, which can be a key structural element for biological activity.
Caption: Ugi Four-Component Reaction Workflow
The Passerini three-component reaction combines an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide. The use of thiazole-2-carbaldehyde in this reaction provides a direct route to α-acyloxy amides bearing a thiazole substituent.
Caption: Passerini Three-Component Reaction
Baylis-Hillman Reaction
The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, catalyzed by a nucleophile, typically a tertiary amine or phosphine. Thiazole-2-carbaldehyde can serve as the aldehyde component, leading to the formation of highly functionalized allylic alcohols.
Caption: Baylis-Hillman Reaction Mechanism
Conclusion
The discovery and development of synthetic routes to thiazole-2-carbaldehydes have been instrumental in advancing medicinal chemistry and organic synthesis. From the early foundational work on the thiazole ring to the sophisticated metal-mediated formylation reactions of today, the ability to efficiently introduce the 2-formyl group has unlocked access to a vast chemical space of biologically relevant molecules. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize these versatile building blocks in their own synthetic endeavors, contributing to the ongoing discovery of novel therapeutics and functional materials.
References
- 1. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. CN101050204A - Method for preparing compound of thiazole formaldehyde class - Google Patents [patents.google.com]
- 4. Thiazole - Wikipedia [en.wikipedia.org]
- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
In-Depth Technical Guide: Biological Activity Screening of 4-(p-Tolyl)thiazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity screening of the heterocyclic compound 4-(p-Tolyl)thiazole-2-carbaldehyde. This document details its synthesis, spectral properties, and evaluation across various biological domains including antimicrobial, antioxidant, and anticancer activities. The information is curated to support further research and drug discovery efforts centered around this thiazole scaffold.
Core Compound Synthesis and Characterization
This compound is a thiazole derivative featuring a p-tolyl group at the 4th position and a carbaldehyde group at the 2nd position. Its synthesis is most commonly achieved through the Hantzsch thiazole synthesis.[1]
Synthesis Workflow:
Caption: General workflow for the Hantzsch synthesis of this compound.
Experimental Protocol: Hantzsch Thiazole Synthesis
A typical synthesis involves the reaction of a thioamide with an α-haloketone. For 4-(p-Tolyl)thiazole, p-tolylthioamide is reacted with an appropriate α-haloketone in a suitable solvent like ethanol. The resulting 4-(p-tolyl)thiazole is then formylated at the 2-position, often using the Vilsmeier-Haack reaction (phosphoryl chloride and dimethylformamide), to yield this compound.
Biological Activity Screening
Thiazole derivatives are known to exhibit a wide range of pharmacological activities. The biological screening of this compound and its derivatives has focused on antimicrobial, antioxidant, and anticancer properties.
Antimicrobial Activity
General Experimental Protocol: Broth Microdilution Method for MIC Determination
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured in a suitable broth medium to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plate is incubated under suitable conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
Antioxidant Activity
The antioxidant potential of this compound has been investigated, with studies indicating free radical scavenging activity in in vitro assays. Similar to its antimicrobial profile, quantitative IC50 values for the parent aldehyde are not extensively reported. Research has primarily focused on derivatives to enhance this activity.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Reaction Mixture: Various concentrations of the test compound are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (around 517 nm).
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.
Anticancer Activity
The anticancer potential of derivatives of this compound has been the most extensively studied area. Various derivatives, particularly N-phenyl-2-p-tolylthiazole-4-carboxamides and hydrazone derivatives, have shown significant cytotoxic effects against a range of human cancer cell lines.
Quantitative Data for Anticancer Activity of 4-(p-Tolyl)thiazole Derivatives:
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| N-(4-Nitrophenyl)-2-p-tolylthiazole-4-carboxamide | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | [2] |
| N-(3-Chlorophenyl)-2-p-tolylthiazole-4-carboxamide | Hep-G2 (Hepatocarcinoma) | 11.6 ± 0.12 | [2] |
| Thiazole-hydrazone hybrid (2k) | A549 (Lung Adenocarcinoma) | 1.43 ± 0.12 | [3] |
| Thiazole-hydrazone hybrid (2l) | A549 (Lung Adenocarcinoma) | 1.75 ± 0.07 | [3] |
| Thiazole-hydrazone hybrid (2j) | A549 (Lung Adenocarcinoma) | 3.93 ± 0.06 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a few hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (around 570 nm).
-
Calculation of Cell Viability: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Anticancer Activity Workflow:
Caption: A simplified workflow for evaluating the in vitro anticancer activity.
Potential Signaling Pathways
While specific signaling pathways for this compound are not yet elucidated, the broader class of thiazole derivatives has been shown to exert their anticancer effects through various mechanisms. These include the induction of apoptosis and interference with tubulin assembly. Some derivatives have also been implicated in the inhibition of key signaling pathways such as PI3K/Akt/mTOR and NF-κB.
Potential Anticancer Signaling Pathways for Thiazole Derivatives:
Caption: Potential signaling pathways targeted by thiazole derivatives in cancer cells.
Conclusion and Future Directions
This compound serves as a valuable scaffold for the development of novel therapeutic agents. While the core molecule itself shows moderate biological activity, its derivatives, particularly Schiff bases, thiosemicarbazones, and carboxamides, have demonstrated significant potential as antimicrobial and anticancer agents.
Future research should focus on:
-
Quantitative Screening of the Core Compound: A thorough investigation to determine the specific MIC and IC50 values of this compound in various biological assays is warranted.
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the p-tolyl and carbaldehyde moieties could lead to the identification of more potent and selective derivatives.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the most promising derivatives will be crucial for their further development as clinical candidates.
-
In Vivo Efficacy and Toxicity Studies: Promising candidates from in vitro studies should be advanced to preclinical in vivo models to evaluate their efficacy and safety profiles.
References
- 1. Buy this compound | 383143-86-0 [smolecule.com]
- 2. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new series of thiazole-hydrazone hybrids for Akt-targeted therapy of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Pharmacological Applications of 4-(p-Tolyl)thiazole-2-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, integral to the structure of numerous approved drugs and biologically active compounds. This technical guide focuses on the pharmacological potential of a specific derivative, 4-(p-Tolyl)thiazole-2-carbaldehyde. While direct and extensive research on this particular molecule is emerging, the broader family of thiazole-2-carbaldehyde derivatives and their subsequent Schiff bases and thiosemicarbazones have demonstrated significant promise as anticancer, antimicrobial, and antioxidant agents. This document consolidates the available data on this compound and its closely related analogues, providing a comprehensive overview of its synthesis, potential mechanisms of action, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this compound class.
Introduction
Thiazoles are five-membered heterocyclic compounds containing one sulfur and one nitrogen atom. This aromatic ring system is a key structural component in a variety of natural products, such as vitamin B1 (thiamine), and synthetic pharmaceuticals. The versatility of the thiazole ring, allowing for diverse substitutions, has made it a privileged scaffold in drug discovery. Derivatives of thiazole have shown a wide array of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.
This compound, with its characteristic tolyl group at the 4-position and a reactive aldehyde at the 2-position, serves as a valuable intermediate for the synthesis of a multitude of derivatives with potential therapeutic applications. The aldehyde functionality is a key handle for the facile synthesis of Schiff bases and thiosemicarbazones, which are well-established pharmacophores known to enhance biological activity.
Synthesis of this compound and its Derivatives
The primary synthetic route to this compound is the Hantzsch thiazole synthesis. This method involves the condensation of a thioamide with an α-haloketone.[1]
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of p-tolylthiourea with an appropriate α-haloketone under basic conditions to form the thiazole ring, followed by the introduction of the aldehyde group at the 2-position.[1] Alternative methods include the formylation of 4-(p-tolyl)thiazole using the Vilsmeier-Haack reaction.[1]
Synthesis of Thiosemicarbazone Derivatives
The aldehyde group of this compound can be readily condensed with thiosemicarbazide to yield the corresponding thiosemicarbazone derivative.
Synthesis of Schiff Base Derivatives
Similarly, Schiff base derivatives can be synthesized by the condensation of this compound with various primary amines.
Potential Pharmacological Applications
Based on studies of the core molecule and its derivatives, this compound holds promise in several therapeutic areas.
Anticancer Activity
Thiazole derivatives are known to exhibit anticancer properties through various mechanisms. Some have been reported to induce apoptosis and interfere with the cell cycle.[2] While specific data for this compound is limited, its derivatives, particularly thiosemicarbazones, are a well-known class of anticancer agents.[3] These compounds can act as chelators for essential metal ions, leading to the inhibition of enzymes like ribonucleotide reductase, which is crucial for DNA synthesis.
Data Presentation
Table 1: In Vitro Anticancer Activity of Selected Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Thiazole Derivative 4c | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | [4] |
| Thiazole Derivative 4c | HepG2 (Liver Cancer) | 7.26 ± 0.44 | [4] |
| N-(4-Nitrophenyl)-2-p-tolylthiazole-4-carboxamide | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | [5] |
| N-(3-Chlorophenyl)-2-p-tolylthiazole-4-carboxamide | Hep-G2 (Hepatocarcinoma) | 11.6 ± 0.12 | [5] |
| Thiazole-based hLDHA inhibitor 8b | HeLa (Cervical Cancer) | 1.65 | [6] |
| Thiazole-based hLDHA inhibitor 8c | SiHa (Cervical Cancer) | 8.60 | [6] |
Antimicrobial Activity
This compound has been reported to exhibit moderate activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[1] The formation of Schiff base derivatives can further enhance this activity. The mechanism of action for thiazole-based antimicrobial agents can involve the disruption of the bacterial cell membrane, leading to the leakage of cellular contents and ultimately cell death.[7]
Table 2: Antimicrobial Activity of Selected Thiazole Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| 4-substituted 2-(2,3,5-trichlorophenyl)-1,3-thiazole | E. coli | 1.56 - 6.25 | [8] |
| 4-substituted 2-(2,3,5-trichlorophenyl)-1,3-thiazole | B. subtilis | 1.56 - 6.25 | [8] |
| 4-substituted 2-(2,3,5-trichlorophenyl)-1,3-thiazole | S. aureus | 1.56 - 6.25 | [8] |
| 4′,5-bisthiazole derivative 37 | M. smegmatis | 30.38 | [8] |
| Thiazole-based Schiff base 11 (vs E. coli) | E. coli | - (14.40 ± 0.04 mm inhibition zone) | [7][9] |
| Thiazole-based Schiff base 11 (vs S. aureus) | S. aureus | - (15.00 ± 0.01 mm inhibition zone) | [7][9] |
Antioxidant Activity
Studies have indicated that this compound possesses free radical scavenging activity in in vitro assays.[1] This suggests potential applications in mitigating oxidative stress-related conditions. The antioxidant properties of phenolic thiazoles have been evaluated, demonstrating their capacity to scavenge free radicals like DPPH.[10]
Table 3: Antioxidant Activity of Selected Thiazole-based Schiff Bases
| Compound | Assay | IC50 (µg/mL) | Reference |
| Thiazole-based Schiff base 7 | DPPH Radical Scavenging | 3.6 | [9][11] |
| Thiazole-based Schiff base 9 | DPPH Radical Scavenging | 3.65 | [9][11] |
| Ascorbic Acid (Standard) | DPPH Radical Scavenging | 3.91 | [9][11] |
Experimental Protocols
Synthesis of this compound Thiosemicarbazone
-
Dissolve this compound (1 mmol) in 20 mL of ethanol.
-
Add a solution of thiosemicarbazide (1.1 mmol) in 10 mL of warm ethanol.
-
Add 2-3 drops of concentrated sulfuric acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure thiosemicarbazone derivative.
In Vitro Anticancer Activity (MTT Assay)
-
Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity (Broth Microdilution Method)
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate with Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculate each well with a standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Antioxidant Activity (DPPH Radical Scavenging Assay)
-
Prepare a stock solution of the test compound in methanol.
-
In a 96-well plate, add 100 µL of various concentrations of the test compound to 100 µL of a methanolic solution of DPPH (0.2 mM).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox can be used as a positive control.
-
Calculate the percentage of radical scavenging activity and determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Visualizations of Potential Mechanisms and Workflows
Proposed Anticancer Mechanism of Thiazole Derivatives
Caption: Proposed PI3K/Akt/mTOR pathway inhibition by thiazole derivatives.
General Experimental Workflow for Pharmacological Evaluation
Caption: A typical workflow for the evaluation of novel thiazole derivatives.
Proposed Antimicrobial Mechanism of Action
Caption: Proposed disruption of bacterial cell membrane by thiazole derivatives.
Conclusion
This compound represents a promising starting point for the development of novel therapeutic agents. While comprehensive data on the core molecule is still being gathered, the established biological activities of its derivatives, particularly thiosemicarbazones and Schiff bases, in the realms of anticancer, antimicrobial, and antioxidant research are significant. The synthetic accessibility of this compound, coupled with the potential for diverse functionalization, makes it an attractive scaffold for further investigation. This technical guide provides a foundational framework for researchers to build upon, offering key data, detailed experimental protocols, and visualizations of potential mechanisms of action to facilitate future drug discovery and development efforts centered around this versatile thiazole derivative. Further in-depth studies are warranted to fully elucidate the pharmacological profile of this compound and its analogues to translate their therapeutic potential into clinical applications.
References
- 1. Buy this compound | 383143-86-0 [smolecule.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(p-Tolyl)thiazole-2-carbaldehyde via Hantzsch Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. The 4-aryl-thiazole-2-carbaldehyde scaffold, in particular, is a valuable building block for the synthesis of a wide range of molecules with potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents. This document provides detailed protocols for a reliable two-step synthesis of 4-(p-Tolyl)thiazole-2-carbaldehyde. The synthesis commences with the well-established Hantzsch thiazole synthesis to construct the 2-methyl-4-(p-tolyl)thiazole intermediate, followed by a selective oxidation of the 2-methyl group to the desired carbaldehyde using selenium dioxide.
Overall Synthetic Scheme
The synthetic strategy is a two-step process, beginning with the formation of the thiazole ring via the Hantzsch reaction, followed by oxidation of the methyl group at the 2-position to the aldehyde.
Caption: Overall synthetic route to this compound.
Data Presentation
The following tables summarize the key reagents, reaction conditions, and expected outcomes for each synthetic step.
Table 1: Synthesis of 2-methyl-4-(p-tolyl)thiazole (Intermediate)
| Parameter | Value | Reference |
| Reactants | 2-bromo-1-(p-tolyl)ethanone, Thioacetamide | [1] |
| Solvent | Ethanol | [1] |
| Reaction Time | 2-4 hours | [1] |
| Temperature | Reflux | [1] |
| Yield | 85-95% | [1] |
| Melting Point | 68-70 °C | [2] |
Table 2: Synthesis of this compound (Final Product)
| Parameter | Value | Reference |
| Reactant | 2-methyl-4-(p-tolyl)thiazole | [3][4] |
| Oxidizing Agent | Selenium Dioxide (SeO₂) | [3][4] |
| Solvent | Dioxane or Xylene | [3][5] |
| Reaction Time | 4-8 hours | [5] |
| Temperature | Reflux | [5] |
| Yield | 60-75% | [4] |
| Melting Point | 110-112 °C | [6] |
Experimental Protocols
Part A: Hantzsch Thiazole Synthesis of 2-methyl-4-(p-tolyl)thiazole
This protocol details the condensation reaction between an α-haloketone and a thioamide to form the thiazole ring.
Materials:
-
2-bromo-1-(p-tolyl)ethanone
-
Thioacetamide
-
Ethanol (absolute)
-
Sodium carbonate (Na₂CO₃) solution (5% w/v)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Filter paper
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-1-(p-tolyl)ethanone (1.0 eq.) in absolute ethanol.
-
Add thioacetamide (1.1 eq.) to the solution.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing cold deionized water.
-
Neutralize the solution by the slow addition of a 5% sodium carbonate solution until effervescence ceases. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water to remove any inorganic salts.
-
Dry the crude product. For further purification, recrystallize from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Characterize the purified 2-methyl-4-(p-tolyl)thiazole by ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point determination.
Caption: Experimental workflow for the Hantzsch synthesis of 2-methyl-4-(p-tolyl)thiazole.
Part B: Selenium Dioxide Oxidation of 2-methyl-4-(p-tolyl)thiazole
This protocol describes the selective oxidation of the 2-methyl group on the thiazole ring to a carbaldehyde.
!!! SAFETY WARNING !!! Selenium dioxide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.[7][8][9][10] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9] Avoid inhalation of dust and contact with skin and eyes.[7][8]
Materials:
-
2-methyl-4-(p-tolyl)thiazole
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane or Xylene (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methyl-4-(p-tolyl)thiazole (1.0 eq.) in anhydrous 1,4-dioxane or xylene.
-
Add selenium dioxide (1.1-1.2 eq.) to the solution in portions.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours, indicated by the consumption of the starting material and the formation of a black precipitate of elemental selenium.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the selenium precipitate. Wash the filter cake with the reaction solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterize the purified this compound by ¹H NMR, ¹³C NMR, IR spectroscopy, mass spectrometry, and melting point determination.
Caption: Experimental workflow for the oxidation of 2-methyl-4-(p-tolyl)thiazole.
Reaction Mechanisms
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration.
Caption: Mechanism of the Hantzsch thiazole synthesis.
Selenium Dioxide Oxidation
The oxidation of the 2-methyl group with selenium dioxide is believed to proceed through an ene reaction followed by a[7][8]-sigmatropic rearrangement and subsequent elimination.
Caption: Plausible mechanism for the selenium dioxide oxidation.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the successful synthesis of this compound. The two-step approach, utilizing the robust Hantzsch thiazole synthesis followed by a selective selenium dioxide oxidation, offers a reliable and efficient route to this valuable synthetic intermediate. These detailed procedures and the accompanying data are intended to support researchers in medicinal chemistry, organic synthesis, and drug development in their efforts to explore the therapeutic potential of novel thiazole derivatives. Adherence to the safety precautions, particularly when handling selenium dioxide, is paramount for a safe and successful synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-METHYL-4-PHENYL-THIAZOLE | 1826-16-0 [chemicalbook.com]
- 3. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]
- 5. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 6. Buy this compound | 383143-86-0 [smolecule.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. nexchem.co.uk [nexchem.co.uk]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. Selenium dioxide: properties, applications and safety_Chemicalbook [chemicalbook.com]
Application Notes and Protocols: Vilsmeier-Haack Formylation of 4-(p-tolyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the Vilsmeier-Haack formylation of 4-(p-tolyl)thiazole. This reaction is a crucial method for the introduction of a formyl group onto the thiazole ring, yielding 4-(p-tolyl)thiazole-5-carbaldehyde, a valuable intermediate in the synthesis of various biologically active compounds and pharmaceutical agents. The protocol herein is based on established general procedures for the Vilsmeier-Haack reaction on electron-rich heterocyclic systems.
Introduction
The Vilsmeier-Haack reaction is a widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[3] The resulting electrophilic iminium salt, often called the Vilsmeier reagent, then attacks the electron-rich ring to introduce a formyl group after hydrolysis.[1] Thiazole derivatives are important scaffolds in medicinal chemistry, and the introduction of a formyl group at the C-5 position provides a versatile handle for further functionalization.
Data Presentation
| Parameter | Value | Reference |
| Substrate | 4-(p-tolyl)thiazole | N/A |
| Reagent 1 | Phosphorus oxychloride (POCl₃) | [4] |
| Reagent 2 | N,N-Dimethylformamide (DMF) | [4] |
| Solvent | N,N-Dimethylformamide (DMF) | [4] |
| Temperature | 0 °C to 80 °C | [3][4] |
| Reaction Time | 3 - 6 hours | [4] |
| Product | 4-(p-tolyl)thiazole-5-carbaldehyde | N/A |
| Expected Yield | 60-85% | [4] |
Experimental Protocol
This protocol describes a general procedure for the Vilsmeier-Haack formylation of 4-(p-tolyl)thiazole.
Materials:
-
4-(p-tolyl)thiazole
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
1,2-Dichloroethane (optional, as solvent)
-
Sodium acetate
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Heating mantle or oil bath
-
Dropping funnel
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a dry, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents). Cool the flask to 0 °C in an ice bath. To the cooled DMF, add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise via the dropping funnel with vigorous stirring. Maintain the temperature below 5 °C during the addition. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Reaction with Substrate: Dissolve 4-(p-tolyl)thiazole (1.0 equivalent) in a minimal amount of anhydrous DMF or 1,2-dichloroethane. Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-80 °C and maintain it at this temperature for 3-6 hours.[4] Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature and then carefully pour it into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate. Stir the mixture vigorously for 30-60 minutes to hydrolyze the intermediate iminium salt.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash them sequentially with deionized water and brine solution. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-(p-tolyl)thiazole-5-carbaldehyde.
Mandatory Visualization
Caption: Experimental workflow for the Vilsmeier-Haack formylation of 4-(p-tolyl)thiazole.
References
Application Note: Oxidation of (4-(p-tolyl)thiazol-2-yl)methanol to 4-(p-tolyl)thiazole-2-carbaldehyde
Abstract
This application note details two effective protocols for the oxidation of the primary alcohol, (4-(p-tolyl)thiazol-2-yl)methanol, to its corresponding aldehyde, 4-(p-tolyl)thiazole-2-carbaldehyde. This transformation is a crucial step in the synthesis of various biologically active molecules and pharmaceutical intermediates. We present detailed experimental procedures for two common and reliable oxidizing agents: Dess-Martin Periodinane (DMP) and activated Manganese Dioxide (MnO₂). A comparative summary of the reaction parameters is provided in a tabular format for easy reference. Additionally, a graphical workflow of the recommended Dess-Martin oxidation protocol is included.
Introduction
The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. The target molecule, this compound, is a valuable building block in medicinal chemistry and drug discovery due to the prevalence of the thiazole scaffold in numerous bioactive compounds. The presence of the sulfur and nitrogen atoms in the thiazole ring necessitates the use of mild and selective oxidizing agents to avoid over-oxidation to the carboxylic acid or undesired side reactions. This note provides reliable and reproducible protocols for this key synthetic step, suitable for researchers in both academic and industrial settings.
Data Presentation: Comparison of Oxidation Protocols
The following table summarizes the key quantitative parameters for the two recommended oxidation methods. These values are based on established literature for similar heteroaromatic alcohol oxidations and represent typical conditions for achieving high yields and purity.
| Parameter | Dess-Martin Periodinane (DMP) Oxidation | Manganese Dioxide (MnO₂) Oxidation |
| Oxidizing Agent | Dess-Martin Periodinane | Activated Manganese Dioxide |
| Stoichiometry (Oxidant:Alcohol) | 1.1 - 1.5 equivalents | 5 - 15 equivalents (by weight) |
| Solvent | Dichloromethane (DCM) or Chloroform | Dichloromethane (DCM), Chloroform, or Acetone |
| Temperature | Room Temperature (20-25 °C) | Room Temperature to Reflux (25-60 °C) |
| Reaction Time | 1 - 4 hours | 12 - 48 hours |
| Typical Yield | >90% | 70-90% |
| Work-up | Aqueous sodium thiosulfate quench, extraction | Filtration, solvent evaporation |
Experimental Protocols
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This protocol is recommended for its mild reaction conditions, high selectivity, and excellent yields.[1]
Materials:
-
(4-(p-tolyl)thiazol-2-yl)methanol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of (4-(p-tolyl)thiazol-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M concentration) in a round-bottom flask, add Dess-Martin Periodinane (1.2 eq) portion-wise at room temperature under a nitrogen or argon atmosphere.
-
Stir the resulting suspension vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with an equal volume of DCM.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. Stir vigorously until the solid dissolves and the two layers become clear.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate (1 x 20 mL), then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by column chromatography on silica gel if necessary.
Protocol 2: Activated Manganese Dioxide (MnO₂) Oxidation
This protocol offers a cost-effective alternative, particularly for larger-scale reactions, though it may require longer reaction times and a larger excess of the reagent.[2][3]
Materials:
-
(4-(p-tolyl)thiazol-2-yl)methanol
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM) or Chloroform
-
Celite® or a similar filter aid
-
Round-bottom flask
-
Magnetic stirrer and stir bar or mechanical stirrer
-
Sintered glass funnel or Büchner funnel
-
Rotary evaporator
Procedure:
-
To a suspension of activated manganese dioxide (10 eq by weight) in dichloromethane (DCM) (0.1 M concentration of the alcohol) in a round-bottom flask, add a solution of (4-(p-tolyl)thiazol-2-yl)methanol (1.0 eq) in a small amount of DCM.
-
Stir the black suspension vigorously at room temperature. The reaction progress can be monitored by TLC. The reaction may take 12-48 hours to complete. Gentle heating to reflux may accelerate the reaction.
-
Upon completion, filter the reaction mixture through a pad of Celite® in a sintered glass funnel or Büchner funnel.
-
Wash the filter cake thoroughly with DCM until no more product is observed in the filtrate by TLC.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude this compound can be purified by recrystallization or column chromatography on silica gel.
Mandatory Visualization
References
Application Notes and Protocols: 4-(p-Tolyl)thiazole-2-carbaldehyde in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 4-(p-Tolyl)thiazole-2-carbaldehyde as a versatile building block for the synthesis of various heterocyclic compounds with significant biological activities. The protocols outlined below are based on established synthetic methodologies and provide a starting point for the exploration of novel chemical entities for drug discovery and development.
Introduction
This compound is a key intermediate in organic synthesis, featuring a reactive aldehyde group attached to a biologically relevant thiazole scaffold. The thiazole ring is a prominent feature in numerous FDA-approved drugs and natural products, known for a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties. The p-tolyl substituent can further influence the biological activity and pharmacokinetic properties of the resulting derivatives. This document details the application of this compound in the synthesis of chalcones, pyrazoles, and Knoevenagel condensation products, and summarizes their reported biological activities.
Applications in Heterocyclic Synthesis
This compound serves as a versatile precursor for the synthesis of a variety of heterocyclic systems through several key reactions:
-
Claisen-Schmidt Condensation: The reaction with acetophenones yields thiazolyl chalcones, which are important intermediates for the synthesis of other heterocyclic compounds like pyrazoles and pyrimidines. These chalcones themselves often exhibit potent biological activities.
-
Knoevenagel Condensation: Condensation with active methylene compounds, such as malononitrile or ethyl cyanoacetate, leads to the formation of α,β-unsaturated systems. These products are valuable precursors for the synthesis of pyridines, pyrans, and other fused heterocyclic systems.
-
Synthesis of Pyrazoles: Thiazolyl chalcones derived from this compound can be readily converted to pyrazoles by reaction with hydrazine derivatives. Pyrazoles are a well-known class of heterocyclic compounds with a broad spectrum of biological activities.
Data Presentation
Table 1: Anticancer Activity of Thiazole Derivatives
The following table summarizes the in vitro anticancer activity (IC50 values) of various thiazole derivatives, highlighting the potential of this scaffold in cancer therapy.
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| N-(4-nitrophenyl)-2-p-tolylthiazole-4-carboxamide | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | [1] |
| N-(3-chlorophenyl)-2-p-tolylthiazole-4-carboxamide | Hep-G2 (Hepatocarcinoma) | 11.6 ± 0.12 | [1] |
| Thiazole-based Chalcone (2f, R = 4-Cl) | RPMI-8226 (Leukemia) | 2.40 | [2] |
| Thiazole-based Chalcone (2f, R = 4-Cl) | OVCAR-3 (Ovarian) | 2.82 | [2] |
| Thiazole-based Chalcone (2f, R = 4-Cl) | MDA-MB-468 (Breast) | 2.51 | [2] |
| Thiazole-based Chalcone (2e, R = 3-Cl) | HCT-116 (Colon) | 2.95 | [2] |
| Thiazole-based Chalcone (2e, R = 3-Cl) | LOX IMVI (Melanoma) | 2.88 | [2] |
| Thiazole-hydrazinyl-thiazole derivative (4c) | MCF-7 (Breast) | 2.57 ± 0.16 | [3] |
| Thiazole-hydrazinyl-thiazole derivative (4c) | HepG2 (Hepatocarcinoma) | 7.26 ± 0.44 | [3] |
| Thiazol-5(4H)-one derivative (5a) | HCT-116 (Colon) | 9.29 | [4] |
| Thiazol-5(4H)-one derivative (5a) | HepG2 (Hepatocarcinoma) | 8.73 | [4] |
| Thiazol-5(4H)-one derivative (5a) | MCF-7 (Breast) | 9.14 | [4] |
| 2,4-disubstituted-1,3-thiazole derivative (8) | MCF-7 (Breast) | 3.36 ± 0.06 µg/ml | [5] |
Table 2: Antimicrobial Activity of Thiazole Derivatives
This table presents the minimum inhibitory concentration (MIC) values of various thiazole derivatives against different microbial strains, demonstrating their potential as antimicrobial agents.
| Compound Type | Microorganism | MIC (µM) | Reference |
| 4-(4-bromophenyl)-thiazol-2-amine derivative (43a) | S. aureus | 16.1 | [6] |
| 4-(4-bromophenyl)-thiazol-2-amine derivative (43a) | E. coli | 16.1 | [6] |
| 4-(4-bromophenyl)-thiazol-2-amine derivative (43c) | B. subtilis | 28.8 | [7] |
| 4-(4-bromophenyl)-thiazol-2-amine derivative (43d) | C. albicans | 15.3 | [7] |
| N,4′-Dimethyl-2-(2-(1-(p-tolyl)ethylidene)hydrazineyl)-[4,5′-bithiazol]-2′-amine | S. aureus | - | [8] |
| N,4′-Dimethyl-2-(2-(1-(p-tolyl)ethylidene)hydrazineyl)-[4,5′-bithiazol]-2′-amine | E. coli | - | [8] |
| 2-(2-(1-(5-Imino-4-(p-tolyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethylidene)hydrazineyl)-N,4′-dimethyl-[4,5′-bithiazol]-2′-amine | S. aureus | - | [8] |
| 2-(2-(1-(5-Imino-4-(p-tolyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethylidene)hydrazineyl)-N,4′-dimethyl-[4,5′-bithiazol]-2′-amine | E. coli | - | [8] |
| 2,4-disubstituted 1,3-thiazole with nitro group (38) | E. coli | 3.92-4.23 | [9] |
Experimental Protocols
Protocol 1: Synthesis of Thiazolyl Chalcones via Claisen-Schmidt Condensation
This protocol describes the synthesis of (E)-1-(Aryl)-3-(4-(p-tolyl)thiazol-2-yl)prop-2-en-1-ones.
Materials:
-
This compound
-
Substituted Acetophenone (e.g., acetophenone, 4-chloroacetophenone)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (10-30% aqueous)
-
Stirring apparatus
-
Ice bath
Procedure:
-
Dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add the aqueous NaOH solution dropwise with constant stirring.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.[10]
Protocol 2: Synthesis of Knoevenagel Condensation Products
This protocol outlines the synthesis of 2-((4-(p-tolyl)thiazol-2-yl)methylene)malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Ethanol
-
Piperidine (catalyst)
-
Reflux apparatus
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent) and malononitrile (1 equivalent) in ethanol.
-
Add a catalytic amount of piperidine (a few drops) to the mixture.
-
Heat the reaction mixture to reflux for 2-3 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry to obtain the pure product.[11]
Protocol 3: Synthesis of Thiazolyl Pyrazoles
This protocol describes the synthesis of 5-(4-(p-tolyl)thiazol-2-yl)-3-(aryl)-1H-pyrazoles from the corresponding chalcones.
Materials:
-
(E)-1-(Aryl)-3-(4-(p-tolyl)thiazol-2-yl)prop-2-en-1-one (from Protocol 1)
-
Hydrazine hydrate
-
Ethanol or Glacial Acetic Acid
-
Reflux apparatus
Procedure:
-
Dissolve the thiazolyl chalcone (1 equivalent) in ethanol or glacial acetic acid in a round-bottom flask.
-
Add an excess of hydrazine hydrate (3-5 equivalents).
-
Heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure pyrazole derivative.[12][13]
Mechanistic Insights and Signaling Pathways
Thiazole derivatives synthesized from this compound have been shown to exert their biological effects through various mechanisms, particularly in the context of cancer.
Anticancer Mechanism:
A significant mechanism of action for many thiazole-based anticancer agents is the inhibition of tubulin polymerization .[2][14][15] Tubulin is a crucial protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By binding to the colchicine-binding site on β-tubulin, these thiazole derivatives disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis .[14][16]
The induction of apoptosis by thiazole derivatives often involves the intrinsic (mitochondrial) pathway .[17][18] This is characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[19][20] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (e.g., caspase-9 and caspase-3), ultimately leading to programmed cell death.[21] Some thiazole derivatives have also been shown to inhibit Pim-1 kinase, a protein often overexpressed in tumors, contributing to their pro-apoptotic effects.[19][20]
Antimicrobial Mechanism:
The antimicrobial activity of thiazole derivatives is often attributed to their ability to inhibit essential bacterial enzymes. For instance, some derivatives have been shown to inhibit β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid synthesis.[6][7]
Visualizations
Caption: Synthetic routes from this compound.
Caption: Anticancer mechanism of thiazole derivatives.
References
- 1. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jchemrev.com [jchemrev.com]
- 7. jchemrev.com [jchemrev.com]
- 8. mdpi.com [mdpi.com]
- 9. The Potential of Thiazole Derivatives as Antimicrobial Agents [mdpi.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Novel thiazole-based cyanoacrylamide derivatives: DNA cleavage, DNA/BSA binding properties and their anticancer behaviour against colon and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijirt.org [ijirt.org]
- 13. thepharmajournal.com [thepharmajournal.com]
- 14. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-(p-Tolyl)thiazole-2-carbaldehyde as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(p-Tolyl)thiazole-2-carbaldehyde is a heterocyclic building block of significant interest in medicinal chemistry. Its scaffold, featuring a thiazole ring substituted with a p-tolyl group and a reactive aldehyde functionality, serves as a versatile starting point for the synthesis of a diverse array of derivatives with promising pharmacological activities. The thiazole nucleus is a common feature in many approved drugs and is known to interact with various biological targets. This document provides an overview of the applications of this compound in drug discovery, detailed experimental protocols for its synthesis and derivatization, and a summary of the biological activities of its derivatives.
Synthetic Methodologies
The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. The most common methods include the Hantzsch thiazole synthesis for the formation of the core thiazole ring, followed by formylation, or the synthesis of derivatives through condensation reactions of the aldehyde group.
Protocol 1: Hantzsch Thiazole Synthesis of 2-Amino-4-(p-tolyl)thiazole
This protocol outlines the synthesis of a key intermediate, 2-amino-4-(p-tolyl)thiazole, which can be further modified to introduce the carbaldehyde group. The Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide.
Materials:
-
2-Bromo-1-(p-tolyl)ethanone
-
Thiourea
-
Ethanol (95%)
-
Saturated aqueous Sodium Carbonate (Na₂CO₃) solution
-
Deionized water
Procedure:
-
In a round-bottom flask, combine 2-bromo-1-(p-tolyl)ethanone (23.5 mmol) and thiourea (25.9 mmol).
-
Add 33.5 mL of 95% ethanol to the flask.
-
Heat the mixture at reflux for 60 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, concentrate the solution under reduced pressure.
-
Add 50 mL of water and 1.0 mL of saturated aqueous Na₂CO₃ solution to the residue.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the precipitate with hot water.
-
Dry the solid under vacuum to obtain 4-(p-tolyl)thiazol-2-amine.
Protocol 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] This protocol can be adapted for the formylation of 4-(p-tolyl)thiazole to yield this compound.
Materials:
-
4-(p-tolyl)thiazole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice-cold water
Procedure:
-
Prepare the Vilsmeier reagent by slowly adding POCl₃ (12 mmol) to DMF (10 mL) in an ice bath with stirring.
-
To this reagent, add 4-(p-tolyl)thiazole (4 mmol).
-
Stir the reaction mixture at 60-65°C for 3 hours.[2]
-
After the reaction is complete, pour the mixture into ice-cold water.
-
The product, this compound, will precipitate.
-
Collect the precipitate by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 3: Synthesis of Schiff Base Derivatives
The aldehyde group of this compound is a versatile handle for the synthesis of various derivatives, such as Schiff bases, through condensation with primary amines.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, aminothiazole)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1 mmol) in ethanol.
-
Add the substituted primary amine (1 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The Schiff base product will often precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
Applications in Medicinal Chemistry
Derivatives of this compound have shown a wide range of biological activities, making this scaffold a valuable starting point for the development of new therapeutic agents.
Anticancer Activity
Numerous studies have reported the potent anticancer activity of 4-(p-tolyl)thiazole derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Signaling Pathway: VEGFR-2 Inhibition and Apoptosis Induction
Several thiazole derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels that tumors need to grow and metastasize.[3][4] Inhibition of VEGFR-2 can lead to the induction of apoptosis (programmed cell death) in cancer cells. The signaling cascade involves the modulation of pro-apoptotic and anti-apoptotic proteins, such as Bax and Bcl-2, and the activation of caspases.[4][5]
Caption: VEGFR-2 inhibition by 4-(p-tolyl)thiazole derivatives leading to apoptosis.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of various derivatives.
| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4c | Phenylthiazole | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | [5] |
| 4d | Phenylthiazole | Hep-G2 (Hepatocarcinoma) | 11.6 ± 0.12 | [5] |
| 4c | Hydrazinyl-thiazole | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | [6] |
| 4c | Hydrazinyl-thiazole | HepG2 (Hepatocarcinoma) | 7.26 ± 0.44 | [6] |
| 4b | Hydrazinyl-thiazole | MCF-7 (Breast Cancer) | 31.5 ± 1.91 | [6] |
| 5 | Acetoxy-hydrazinyl-thiazole | MCF-7 (Breast Cancer) | 28.0 ± 1.69 | [6] |
| 5a | Bis-thiazole | KF-28 (Glioblastoma) | 0.718 | [7] |
| 5b | Bis-thiazole | KF-28 (Glioblastoma) | 3.374 | [7] |
| 5f | Bis-thiazole | A2780 (Ovarian Cancer) | 2.34 | [7] |
| 5g | Bis-thiazole | A2780 (Ovarian Cancer) | 7.45 | [7] |
| 5e | Bis-thiazole | MCF-7 (Breast Cancer) | 0.6648 | [7] |
| 6d | Thiazolyl-coumarin | MCF-7 (Breast Cancer) | 10.5 ± 0.71 | [8] |
| 6b | Thiazolyl-coumarin | MCF-7 (Breast Cancer) | 11.2 ± 0.80 | [8] |
Antimicrobial Activity
Schiff base derivatives of this compound have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The imine linkage in Schiff bases is often crucial for their biological activity.
Experimental Workflow: Antimicrobial Screening
The general workflow for evaluating the antimicrobial potential of newly synthesized derivatives is outlined below.
Caption: Workflow for antimicrobial evaluation of 4-(p-tolyl)thiazole derivatives.
Quantitative Data: Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for Schiff base derivatives.
| Compound ID | Derivative Type | Bacterial Strain | MIC (µg/mL) | Reference |
| PC1 | Benzaldehyde Schiff Base | Escherichia coli | 62.5 | [9][10] |
| PC4 | Cinnamaldehyde Schiff Base | Escherichia coli | 62.5 | [9][10] |
| PC2 | Anisaldehyde Schiff Base | Escherichia coli | 250 | [9][10] |
| PC3 | 4-Nitrobenzaldehyde Schiff Base | Escherichia coli | 250 | [9][10] |
| PC1 | Benzaldehyde Schiff Base | Staphylococcus aureus | 62.5 | [9][10] |
| PC2 | Anisaldehyde Schiff Base | Staphylococcus aureus | 62.5 | [9][10] |
| PC3 | 4-Nitrobenzaldehyde Schiff Base | Staphylococcus aureus | 62.5 | [9][10] |
| 11 | Thiazole-based Schiff Base | Escherichia coli | - | [11] |
| 11 | Thiazole-based Schiff Base | Staphylococcus aureus | - | [11] |
Note: Specific MIC values for compound 11 were not provided in the abstract, but it was noted to have strong activity.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its aldehyde group allow for the creation of large libraries of derivatives. The demonstrated anticancer and antimicrobial activities of these derivatives highlight the potential of this scaffold in the development of novel therapeutic agents. The provided protocols and data serve as a foundation for researchers to explore the full potential of this promising chemical entity in drug discovery and development. Further investigations into the structure-activity relationships and mechanisms of action of its derivatives are warranted to design more potent and selective drug candidates.
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. mdpi.com [mdpi.com]
- 4. Development of New Thiadiazole Derivatives as VEGFR-2 Inhibitors With Anticancer and Proapoptotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]
- 8. Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 10. mediresonline.org [mediresonline.org]
- 11. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Activity Assay of 4-(p-Tolyl)thiazole-2-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial activity of 4-(p-Tolyl)thiazole-2-carbaldehyde and its derivatives. This document includes a summary of their activity against various microorganisms, detailed protocols for antimicrobial susceptibility testing, and a diagram illustrating the potential mechanisms of action.
Introduction
Thiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, antifungal, and anticancer properties.[1] The this compound scaffold, in particular, has been investigated for its potential as an antimicrobial agent, showing moderate activity against a variety of bacterial strains.[1] This document serves as a practical guide for researchers interested in evaluating the antimicrobial efficacy of this class of compounds.
Data Presentation: Antimicrobial Activity of Thiazole Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various thiazole derivatives, including those structurally related to this compound, against a panel of pathogenic bacteria and fungi. This data is compiled from various studies to provide a comparative overview of their potential efficacy.
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| 2-Amino-4-(p-tolyl)thiazole derivative | Staphylococcus aureus | 12.5 | [2] |
| Bacillus subtilis | 25 | [2] | |
| Escherichia coli | 25 | [2] | |
| Pseudomonas aeruginosa | 50 | [2] | |
| 4-(p-Tolyl)thiazole Schiff base derivative | Staphylococcus aureus | 6.25 | [3] |
| Escherichia coli | 12.5 | [3] | |
| Aspergillus niger | 12.5 | [3] | |
| Candida albicans | 25 | [3] | |
| Heteroaryl(aryl) thiazole derivative 3 | Staphylococcus aureus | 230-470 | [4] |
| Bacillus cereus | 470-940 | [4] | |
| Escherichia coli | 230-470 | [4] | |
| Pseudomonas aeruginosa | 470-940 | [4] | |
| Candida albicans | 230-470 | [4] | |
| 2-Phenylacetamido-thiazole derivative 16 | Bacillus subtilis | 1.56 | [5] |
| Staphylococcus aureus | 3.12 | [5] | |
| Escherichia coli | 6.25 | [5] | |
| Pseudomonas aeruginosa | 6.25 | [5] |
Experimental Protocols
Detailed methodologies for two standard antimicrobial susceptibility tests are provided below. These protocols can be adapted for the evaluation of this compound derivatives.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium
-
Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or broth for dilutions
-
Incubator
-
Multichannel pipette
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound.
-
Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL. Concentrations should typically range from 256 µg/mL to 0.5 µg/mL.
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation:
-
Add 100 µL of the prepared inoculum to each well of the microtiter plate containing the compound dilutions. This will bring the total volume in each well to 200 µL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
-
Incubation:
-
Cover the plates and incubate at 35-37°C for 16-20 hours for bacteria. Fungal cultures may require longer incubation times (24-48 hours).
-
-
Reading Results:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
-
Agar Well Diffusion Method
This method is a qualitative or semi-quantitative test to determine the antimicrobial activity of a compound by measuring the zone of growth inhibition.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip to create wells
-
Test compound solution of known concentration
-
Positive control (standard antibiotic) and negative control (solvent)
-
Incubator
Procedure:
-
Plate Preparation:
-
Using a sterile cotton swab, evenly spread the standardized microbial suspension over the entire surface of the MHA plate to create a uniform lawn.
-
Allow the plate to dry for a few minutes.
-
-
Well Creation and Compound Addition:
-
Aseptically create wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer.
-
Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution into each well.
-
Add the positive and negative controls to separate wells on the same plate.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria.
-
-
Reading Results:
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
-
Mandatory Visualization
Proposed Mechanisms of Antimicrobial Action for Thiazole Derivatives
The following diagram illustrates the potential signaling pathways and cellular targets through which thiazole derivatives may exert their antimicrobial effects.
Caption: Potential antimicrobial mechanisms of thiazole derivatives.
Experimental Workflow for Antimicrobial Susceptibility Testing
The diagram below outlines the key steps involved in the broth microdilution and agar well diffusion assays.
Caption: Workflow for antimicrobial susceptibility testing.
References
- 1. Buy this compound | 383143-86-0 [smolecule.com]
- 2. Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broth microdilution - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Anticancer Evaluation of 4-(p-Tolyl)thiazole-2-carbaldehyde on Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application note uses 4-(p-Tolyl)thiazole-2-carbaldehyde as a representative thiazole derivative to illustrate the protocols for anticancer evaluation. Limited specific experimental data for this particular compound is publicly available.[1] Therefore, the quantitative data presented in the tables are hypothetical and for illustrative purposes only to guide researchers in their experimental design and data presentation.
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including anticancer properties.[1] The thiazole ring serves as a versatile scaffold for the design and synthesis of novel therapeutic agents. This document provides a detailed guide for the in vitro anticancer evaluation of a specific thiazole derivative, this compound. The protocols outlined herein describe standard methodologies to assess its cytotoxic effects, and to investigate its potential mechanisms of action, such as the induction of apoptosis and cell cycle arrest in cancer cell lines.
Data Presentation
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (Example Data)
| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |
| A549 | Lung Carcinoma | 22.5 ± 2.5 |
| HeLa | Cervical Cancer | 18.9 ± 2.1 |
| HepG2 | Hepatocellular Carcinoma | 25.1 ± 3.0 |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
Table 2: Apoptosis Induction by this compound in MCF-7 Cells (Example Data)
| Treatment | Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic Cells | % Total Apoptotic Cells |
| Control | 0 | 2.1 ± 0.3 | 1.5 ± 0.2 | 3.6 ± 0.5 |
| Compound | 10 | 15.8 ± 1.5 | 8.2 ± 0.9 | 24.0 ± 2.4 |
| Compound | 20 | 28.4 ± 2.9 | 15.6 ± 1.7 | 44.0 ± 4.6 |
Data obtained from Annexin V-FITC and Propidium Iodide staining followed by flow cytometry analysis after 24h treatment.
Table 3: Cell Cycle Analysis of MCF-7 Cells Treated with this compound (Example Data)
| Treatment | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control | 0 | 65.2 ± 4.5 | 20.1 ± 2.2 | 14.7 ± 1.8 |
| Compound | 15 | 55.8 ± 3.9 | 22.5 ± 2.5 | 21.7 ± 2.4 |
| Compound | 30 | 40.3 ± 3.5 | 18.9 ± 2.1 | 40.8 ± 4.1 |
Data obtained from Propidium Iodide staining and flow cytometry analysis after 24h treatment, indicating a G2/M phase arrest.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol determines the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in the growth medium.
-
After 24 hours, replace the medium with 100 µL of medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the number of apoptotic and necrotic cells following treatment.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the MTT assay.
-
After the treatment period (e.g., 24 hours), collect both adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for 24 hours.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
References
Application Notes and Protocols for the Antioxidant Capacity Assessment of 4-(p-Tolyl)thiazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants are molecules that can safely interact with free radicals and terminate the chain reaction before vital molecules are damaged. The thiazole ring is a prominent scaffold in medicinal chemistry, and its derivatives have been reported to exhibit a wide range of biological activities, including antioxidant properties.[1] This document provides detailed application notes and protocols for assessing the antioxidant capacity of a specific thiazole derivative, 4-(p-Tolyl)thiazole-2-carbaldehyde. The methodologies described herein are standard in vitro assays widely used to determine the free radical scavenging and reducing power of chemical compounds.
Data Presentation
While specific experimental data for the antioxidant capacity of this compound is not extensively available in the public domain, the following table summarizes representative data from studies on structurally related thiazole derivatives to provide an expected range of activity. This data is for illustrative purposes and actual values for this compound must be determined experimentally.
| Compound Class | Assay | IC50 / Activity | Reference Compound |
| Thiazole-carboxamide derivatives | DPPH | 0.185 ± 0.049 µM | Trolox (IC50 = 3.10 ± 0.92 µM) |
| Thiazolyl–catechol compounds | DPPH | - | Ascorbic acid, Trolox |
| Thiazole derivatives | ABTS | - | Trolox |
| Thiazole derivatives | FRAP | - | Trolox |
Note: IC50 is the concentration of the antioxidant required to decrease the initial concentration of the radical by 50%. A lower IC50 value indicates a higher antioxidant activity.
Experimental Protocols
Detailed methodologies for three common in vitro antioxidant capacity assays are provided below. These protocols can be adapted for the evaluation of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow. The decrease in absorbance is measured spectrophotometrically.[2][3]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
Trolox or Ascorbic Acid (as a positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store the solution in a dark bottle at 4°C.
-
Sample Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Prepare similar dilutions for the positive control (Trolox or Ascorbic Acid).
-
Assay Procedure:
-
Add 100 µL of the DPPH solution to each well of a 96-well microplate.
-
Add 100 µL of the different concentrations of the test compound or positive control to the wells.
-
For the blank, add 100 µL of methanol to a well containing 100 µL of the DPPH solution.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
-
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant.[4][5]
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
-
Preparation of ABTS•+ Working Solution: Before use, dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution and serial dilutions of this compound and the positive control (Trolox) as described in the DPPH assay.
-
Assay Procedure:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.
-
Add 10 µL of the different concentrations of the test compound or positive control to the wells.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 6 minutes.
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the ABTS•+ working solution without the sample.
-
A_sample is the absorbance of the ABTS•+ working solution with the sample.
-
-
Trolox Equivalent Antioxidant Capacity (TEAC): The antioxidant capacity can also be expressed as Trolox equivalents (TEAC) by comparing the percentage of inhibition of the sample to that of a Trolox standard curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.[2][6]
Materials:
-
This compound
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Trolox or Ferrous sulfate (FeSO₄) (as a standard)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Sample and Standard Preparation: Prepare a stock solution and serial dilutions of this compound. Prepare a standard curve using different concentrations of Trolox or FeSO₄.
-
Assay Procedure:
-
Add 180 µL of the FRAP reagent to each well of a 96-well microplate.
-
Add 20 µL of the different concentrations of the test compound or standard to the wells.
-
-
Incubation: Incubate the microplate at 37°C for 4-30 minutes (the incubation time can be optimized).
-
Measurement: Measure the absorbance of each well at 593 nm.
-
Calculation of FRAP Value: The antioxidant capacity is determined from the standard curve of Trolox or FeSO₄ and is expressed as µM Trolox equivalents or µM Fe(II) equivalents.
Visualization of Methodologies and Pathways
To facilitate understanding, the following diagrams illustrate the experimental workflow and the general mechanism of antioxidant action.
Caption: General experimental workflow for in vitro antioxidant assays.
Caption: Simplified mechanism of free radical scavenging by an antioxidant.
Caption: Logical relationship of oxidative stress, cellular damage, and antioxidant intervention.
References
- 1. scite.ai [scite.ai]
- 2. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 4-(p-Tolyl)thiazole-2-carbaldehyde for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of novel derivatives from 4-(p-tolyl)thiazole-2-carbaldehyde and protocols for their subsequent biological screening. The thiazole scaffold is a prominent feature in many biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer and antimicrobial activities.[1][2] This document outlines the derivatization of the readily available starting material, this compound, to generate libraries of Schiff bases and hydrazones for biological evaluation.
Introduction to this compound and its Derivatives
The core structure, this compound, serves as a versatile building block for combinatorial chemistry due to the reactive nature of its aldehyde functional group. This allows for the straightforward synthesis of a diverse range of derivatives. The resulting compounds are of significant interest in drug discovery, as thiazole-containing molecules have been shown to target various biological pathways, including the PI3K/Akt/mTOR signaling cascade in cancer and essential enzymes in microbial pathogens.[3][4][5][6][7]
Synthesis of Derivatives
The aldehyde functionality of this compound is readily condensed with primary amines and hydrazines to form Schiff bases and hydrazones, respectively. These reactions are typically high-yielding and can be performed under mild conditions.
General Protocol for the Synthesis of Schiff Base Derivatives
Schiff bases are synthesized via the condensation reaction between this compound and various substituted anilines.
Materials:
-
This compound
-
Substituted anilines (e.g., 4-chloroaniline, 4-methoxyaniline, etc.)
-
Methanol or Ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in methanol or ethanol.
-
To this solution, add the desired substituted aniline (1 equivalent).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
The reaction mixture is then refluxed for a period of 2 to 5 hours.[8]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
General Protocol for the Synthesis of Hydrazone Derivatives
Hydrazones are prepared by the reaction of this compound with hydrazine derivatives.
Materials:
-
This compound
-
Hydrazine hydrate or substituted hydrazines (e.g., phenylhydrazine)
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
In a separate beaker, dissolve the hydrazine derivative (1 equivalent) in a minimal amount of ethanol.
-
Slowly add the ethanolic solution of the hydrazine derivative to the solution of the carbaldehyde with constant stirring.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, the precipitated solid is filtered, washed with cold ethanol, and dried under vacuum.
-
Recrystallize the product from ethanol to obtain the pure hydrazone derivative.[9][10][11][12]
Biological Screening Protocols
The synthesized derivatives can be screened for various biological activities. Below are detailed protocols for assessing their anticancer and antimicrobial potential.
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
Synthesized thiazole derivatives
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in the culture medium. The final concentration of DMSO should not exceed 0.5%. Add 100 µL of the compound dilutions to the respective wells and incubate for 48 hours. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, remove the medium and add 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Antimicrobial Activity Screening: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Synthesized thiazole derivatives
-
DMSO
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Prepare a bacterial or fungal suspension and adjust its turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.
-
Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the synthesized compounds in the appropriate broth in a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well, resulting in a final concentration of about 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Data Presentation
The quantitative data from the biological screening should be summarized in tables for clear comparison.
Table 1: Anticancer Activity of this compound Schiff Base Derivatives
| Compound ID | Substituent (R) on Aniline Ring | Cancer Cell Line | IC50 (µM) |
| SB-1 | H | MCF-7 | >100 |
| SB-2 | 4-Cl | MCF-7 | 15.2 |
| SB-3 | 4-OCH3 | MCF-7 | 25.8 |
| SB-4 | 4-NO2 | MCF-7 | 8.5 |
| SB-5 | H | HepG2 | >100 |
| SB-6 | 4-Cl | HepG2 | 22.1 |
| SB-7 | 4-OCH3 | HepG2 | 35.4 |
| SB-8 | 4-NO2 | HepG2 | 12.3 |
| Doxorubicin | - | MCF-7 | 1.2 |
| Doxorubicin | - | HepG2 | 1.8 |
Note: The data presented are hypothetical and for illustrative purposes.
Table 2: Antimicrobial Activity of this compound Hydrazone Derivatives
| Compound ID | Substituent (R) on Hydrazine | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| HZ-1 | H | 64 | 128 | >256 |
| HZ-2 | Phenyl | 32 | 64 | 128 |
| HZ-3 | 4-Nitrophenyl | 16 | 32 | 64 |
| HZ-4 | 2,4-Dinitrophenyl | 8 | 16 | 32 |
| Ciprofloxacin | - | 1 | 0.5 | NA |
| Fluconazole | - | NA | NA | 4 |
Note: The data presented are hypothetical and for illustrative purposes.
Visualizations
Experimental Workflow
Caption: Workflow for derivatization and biological screening.
PI3K/Akt/mTOR Signaling Pathway Inhibition
Caption: Inhibition of PI3K/Akt/mTOR pathway by thiazole derivatives.
Antimicrobial Mechanism of Action
Caption: General mechanism of antimicrobial action of thiazole derivatives.
References
- 1. jchemrev.com [jchemrev.com]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies [mdpi.com]
- 8. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antimicrobial evaluation of some novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a biologically active sulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rjptonline.org [rjptonline.org]
- 11. researchgate.net [researchgate.net]
- 12. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 13. nanobioletters.com [nanobioletters.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(p-Tolyl)thiazole-2-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the purification challenges of 4-(p-Tolyl)thiazole-2-carbaldehyde.
Troubleshooting Guides
This section offers solutions to common issues encountered during the purification of this compound.
Issue 1: Low Purity After Initial Synthesis
Description: The crude product, after synthesis (e.g., via Hantzsch thiazole synthesis), shows multiple spots on a Thin Layer Chromatography (TLC) plate, indicating the presence of significant impurities.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low purity crude product.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Unreacted Starting Materials: Residual 2-bromo-1-(p-tolyl)ethanone or p-tolylthioamide. | Perform an aqueous workup. Washing the organic layer with a dilute sodium bicarbonate solution can help remove acidic impurities, and a brine wash can remove water-soluble impurities. |
| Formation of Side-Products: Over-oxidation to the corresponding carboxylic acid or formation of dimeric species. | Utilize column chromatography on silica gel. A non-polar/polar solvent system like hexane/ethyl acetate is a good starting point. Gradually increasing the polarity should allow for the separation of the desired aldehyde from more polar or less polar impurities. |
| Incomplete Reaction: The reaction has not gone to completion. | Before purification, ensure the reaction is complete by TLC monitoring. If necessary, adjust reaction time, temperature, or reagent stoichiometry. |
Issue 2: Difficulty in Separating the Product from a Close-Running Impurity on TLC
Description: A persistent impurity shows a very similar Rf value to the desired this compound on TLC, making separation by column chromatography challenging.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for co-eluting impurities.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Inappropriate TLC/Column Solvent System: The chosen eluent does not provide sufficient resolution. | Systematically screen different solvent systems. Try mixtures of varying polarity, such as hexane/ethyl acetate, toluene/ethyl acetate, or dichloromethane/methanol. A shallow gradient during column chromatography can improve separation. |
| Structurally Similar Impurity: The impurity may be a closely related isomer or a byproduct with similar polarity. | Consider recrystallization. A successful recrystallization can be highly effective for removing small amounts of impurities. Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixtures) to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains soluble. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities often stem from the starting materials and side reactions of the Hantzsch thiazole synthesis. These can include:
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Unreacted 2-bromo-1-(p-tolyl)ethanone: The starting α-haloketone.
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Unreacted p-tolylthioamide: The starting thioamide.
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4-(p-Tolyl)thiazole: The unformylated thiazole precursor.
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Over-oxidized product: 4-(p-Tolyl)thiazole-2-carboxylic acid, if the aldehyde is sensitive to the reaction conditions.
Q2: What is a good starting solvent system for column chromatography of this compound?
A2: A common and effective starting solvent system for the purification of aryl thiazole derivatives on silica gel is a mixture of hexane and ethyl acetate.[1] You can start with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the proportion of ethyl acetate while monitoring the separation by TLC.
Q3: My compound is streaking on the TLC plate. What can I do?
A3: Streaking on TLC for nitrogen-containing heterocyclic compounds like thiazoles can be due to their basic nature. Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent can often resolve this issue by neutralizing acidic sites on the silica gel.
Q4: What is a suitable recrystallization solvent for this compound?
A4: Ethanol is often a good choice for the recrystallization of aryl thiazole derivatives. You can dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to form crystals. Other potential solvents or solvent pairs to screen include isopropanol or ethyl acetate/hexane.
Q5: The purified product is an oil, but it is expected to be a solid. What should I do?
A5: The presence of residual solvent is a common reason for a solid compound to appear as an oil. Ensure the product is thoroughly dried under high vacuum. If it remains an oil, it may indicate the presence of impurities that are depressing the melting point. In this case, further purification by column chromatography or recrystallization may be necessary.
Data Presentation
Table 1: Physicochemical Properties of this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound | C₁₁H₉NOS | 203.26 | 96-98 | - | Soluble in chloroform, ethyl acetate |
| 2-Bromo-1-(p-tolyl)ethanone | C₉H₉BrO | 213.07 | 45-49 | 105 (at 0.1 mmHg) | Soluble in ethanol, ether |
| p-Tolylthioamide | C₈H₉NS | 151.23 | 160 | - | Soluble in DMF, moderately soluble in hot ethanol |
| 4-(p-Tolyl)thiazole | C₁₀H₉NS | 175.25 | 65-68 | - | Soluble in common organic solvents |
| p-Tolualdehyde | C₈H₈O | 120.15 | -6 | 204-205 | Soluble in ethanol, ether; slightly soluble in water[2] |
| Thioacetamide | C₂H₅NS | 75.13 | 115 | Decomposes | Soluble in water and ethanol[1] |
Experimental Protocols
General Protocol for Column Chromatography Purification
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Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane/ethyl acetate).
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Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
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Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel bed.
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Elution: Begin eluting with the initial solvent system, collecting fractions.
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Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.
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Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
General Protocol for Recrystallization
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Solvent Selection: Choose a suitable solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point (e.g., ethanol).
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Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the recrystallization solvent. Heat the mixture to the boiling point of the solvent while stirring.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed. For better recovery, the flask can be placed in an ice bath after it has reached room temperature.
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Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: General experimental workflow from synthesis to purification.
References
Technical Support Center: Formylation of 4-(p-tolyl)thiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the formylation of 4-(p-tolyl)thiazole, a key reaction in the synthesis of various pharmaceutical intermediates.
Troubleshooting Guides
This section addresses common issues encountered during the Vilsmeier-Haack formylation of 4-(p-tolyl)thiazole, offering potential causes and solutions to optimize reaction outcomes.
Issue 1: Low or No Yield of the Desired 4-(p-tolyl)thiazole-5-carbaldehyde
| Potential Cause | Troubleshooting Steps |
| Inactive Vilsmeier Reagent | The Vilsmeier reagent (formed from DMF and POCl₃) is sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored anhydrous DMF and POCl₃. |
| Insufficient Reaction Temperature | While the initial formation of the Vilsmeier reagent is exothermic and requires cooling, the subsequent formylation of the thiazole ring may require heating. Monitor the reaction by TLC and if the starting material is consumed slowly, consider gradually increasing the temperature, for instance to 60-80°C.[1] |
| Substrate Reactivity | 4-(p-tolyl)thiazole is an electron-rich heterocycle, but its reactivity can be influenced by other functional groups. Ensure the starting material is pure. |
| Inefficient Quenching | The work-up step is crucial for hydrolyzing the intermediate iminium salt to the final aldehyde. Pour the reaction mixture onto crushed ice and neutralize carefully with a base like sodium bicarbonate or sodium hydroxide solution to ensure complete hydrolysis. |
Issue 2: Formation of Multiple Products (Side Reactions)
The formylation of 4-(p-tolyl)thiazole can sometimes lead to a mixture of products due to the presence of multiple reactive sites. The primary expected product is formylation at the C5 position of the thiazole ring, which is the most electron-rich and sterically accessible position. However, other side reactions can occur.
| Side Product | Probable Cause | Prevention and Mitigation |
| Di-formylation | Use of excess Vilsmeier reagent or prolonged reaction times can lead to the introduction of a second formyl group. | Carefully control the stoichiometry of the Vilsmeier reagent to a 1:1 to 1.5:1 ratio relative to the 4-(p-tolyl)thiazole. Monitor the reaction closely by TLC and stop it once the mono-formylated product is maximized. |
| Formylation on the p-tolyl Ring | The p-tolyl group is also susceptible to electrophilic attack, although it is generally less reactive than the C5 position of the thiazole. Harsher reaction conditions (higher temperatures, longer reaction times) can promote this side reaction. | Employ milder reaction conditions. Keep the temperature as low as possible while ensuring a reasonable reaction rate. Optimize the reaction time to favor the kinetically preferred product. |
| Formation of N,N-dimethylformimidamide derivatives | If the starting material contains an amino group, for instance in 4-aryl-2-aminothiazole derivatives, the Vilsmeier reagent can react with the amino group.[2][3] | This is less relevant for 4-(p-tolyl)thiazole itself but is a critical consideration for substituted analogues. Protecting the amino group before formylation might be necessary. |
| Polymerization/Tarry Residues | The Vilsmeier-Haack reaction is exothermic, and poor temperature control can lead to the formation of dark, insoluble materials. | Maintain strict temperature control, especially during the preparation of the Vilsmeier reagent. Use an ice bath to dissipate heat effectively. Ensure starting materials and solvents are pure. |
Issue 3: Difficulties in Product Purification
| Problem | Suggested Solution |
| Separating the desired product from unreacted starting material and side products | Column Chromatography: This is the most common method for purification. A silica gel column with a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective. The polarity of the aldehyde product is typically intermediate between the starting material and more polar side products. |
| Product decomposition on silica gel | Aldehydes can sometimes be sensitive to the acidic nature of silica gel, leading to decomposition or formation of acetals if alcohols are used in the eluent. To mitigate this, the silica gel can be deactivated by pre-treating the column with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-1%). Alternatively, using a different stationary phase like alumina may be beneficial. |
| Co-elution of impurities | If impurities have similar polarity to the desired product, optimizing the solvent system for column chromatography is crucial. Testing various solvent mixtures with TLC is recommended to achieve the best separation. Solvents to consider for the mobile phase include hexane, ethyl acetate, dichloromethane, and diethyl ether in various combinations. |
| Alternative purification method | Recrystallization: If the product is a solid and of sufficient purity after initial work-up, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) can be an effective purification method. |
| Bisulfite Adduct Formation: | For challenging separations, aldehydes can be selectively converted into water-soluble bisulfite adducts. This allows for the removal of non-aldehyde impurities by extraction with an organic solvent. The aldehyde can then be regenerated from the aqueous layer by adding a base.[4][5] |
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the formylation of 4-(p-tolyl)thiazole?
A1: The formylation of 4-(p-tolyl)thiazole is expected to occur predominantly at the C5 position of the thiazole ring. This is because the C5 position is the most electron-rich and sterically accessible site for electrophilic aromatic substitution on the thiazole nucleus.
Q2: What are the typical reaction conditions for the Vilsmeier-Haack formylation of 4-(p-tolyl)thiazole?
A2: Typically, the reaction involves the slow addition of phosphorus oxychloride (POCl₃) to an ice-cold solution of anhydrous N,N-dimethylformamide (DMF). After the formation of the Vilsmeier reagent, the 4-(p-tolyl)thiazole is added, and the reaction mixture is stirred at a controlled temperature, often ranging from room temperature to 80°C, until the starting material is consumed as monitored by TLC.[6]
Q3: How can I confirm the formation of the desired 4-(p-tolyl)thiazole-5-carbaldehyde?
A3: The structure of the product can be confirmed using standard spectroscopic techniques:
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¹H NMR: Expect a characteristic singlet for the aldehyde proton (CHO) typically in the range of δ 9-10 ppm. You should also observe signals for the aromatic protons of the p-tolyl group and the proton on the thiazole ring.
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¹³C NMR: Look for a signal corresponding to the aldehyde carbonyl carbon, usually in the downfield region of the spectrum (around δ 180-190 ppm).
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Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the molecular weight of 4-(p-tolyl)thiazole-5-carbaldehyde (C₁₁H₉NOS, MW: 203.26 g/mol ).
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IR Spectroscopy: A strong absorption band in the region of 1680-1700 cm⁻¹ is indicative of the C=O stretch of the aldehyde group.
Q4: What safety precautions should be taken during the Vilsmeier-Haack reaction?
A4: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent is also moisture-sensitive. The reaction should always be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. The quenching of the reaction with ice water is highly exothermic and should be done slowly and with vigorous stirring to control the reaction rate.
Experimental Protocols
General Protocol for Vilsmeier-Haack Formylation of a Thiazole Derivative
This protocol is a general guideline and may require optimization for the specific substrate.
1. Preparation of the Vilsmeier Reagent:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3 to 5 equivalents).
-
Cool the flask to 0°C in an ice-salt bath.
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Slowly add phosphorus oxychloride (POCl₃) (1.1 to 1.5 equivalents) dropwise to the stirred DMF, ensuring the temperature does not rise above 5°C.
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After the addition is complete, stir the mixture at 0°C for 30-60 minutes.
2. Formylation Reaction:
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Dissolve 4-(p-tolyl)thiazole (1 equivalent) in a minimal amount of anhydrous DMF or a suitable anhydrous solvent like 1,2-dichloroethane.
-
Add the solution of the thiazole derivative dropwise to the pre-formed Vilsmeier reagent at 0°C.
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After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80°C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
3. Work-up and Isolation:
-
Once the reaction is complete (typically after 2-4 hours, as indicated by TLC), cool the reaction mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is approximately 7-8.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
4. Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Alternatively, if the product is a solid, recrystallization from an appropriate solvent can be performed.
Data Presentation
Table 1: Reaction Parameters for Vilsmeier-Haack Formylation
| Parameter | Recommended Range/Value | Notes |
| Stoichiometry (POCl₃:DMF:Substrate) | 1.1-1.5 : 3-5 : 1 | An excess of DMF is often used as a solvent. The ratio of POCl₃ to the substrate is critical to avoid side reactions. |
| Temperature (Vilsmeier Reagent Formation) | 0 - 5 °C | The reaction is exothermic and requires careful temperature control. |
| Temperature (Formylation) | Room Temperature to 80 °C | The optimal temperature depends on the substrate's reactivity and should be determined by monitoring the reaction.[6] |
| Reaction Time | 2 - 6 hours | Monitor by TLC to determine the optimal reaction time and avoid the formation of byproducts. |
Visualizations
Logical Workflow for Troubleshooting Vilsmeier-Haack Reaction
References
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. sphinxsai.com [sphinxsai.com]
optimization of reaction conditions for Hantzsch thiazole synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the optimization of reaction conditions for the Hantzsch thiazole synthesis. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism of the Hantzsch thiazole synthesis?
The Hantzsch thiazole synthesis is a classic organic reaction that involves the condensation of an α-haloketone with a thioamide to form a thiazole ring.[1][2] The process begins with a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to yield the final thiazole product.[3][4]
Q2: What are the typical starting materials for this synthesis?
The core reactants are an α-haloketone (e.g., 2-bromoacetophenone) and a thioamide (e.g., thiourea).[1][3] Variations in these starting materials allow for the synthesis of a wide range of substituted thiazoles.
Q3: How can I improve the yield of my Hantzsch thiazole synthesis?
Optimizing reaction conditions is key to improving yields. Factors to consider include the choice of solvent, reaction temperature, and the use of catalysts.[5][6] For instance, multicomponent, one-pot procedures using catalysts like silica-supported tungstosilisic acid have been shown to produce good to excellent yields.[5][6] Microwave-assisted synthesis has also been reported to increase yields and significantly reduce reaction times compared to conventional heating methods.[7]
Q4: Are there any "green" or environmentally friendly methods for this synthesis?
Yes, several green chemistry approaches have been developed. These include solvent-free reaction conditions, the use of reusable catalysts, and methods employing ultrasound or microwave irradiation to reduce energy consumption and reaction times.[5][6][8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inappropriate solvent.- Reaction temperature is too low.- Catalyst is inactive or absent.- Starting materials are impure. | - Screen different solvents such as ethanol, methanol, 1-butanol, or a mixture of ethanol/water.[5]- Increase the reaction temperature; refluxing is common.[3][5]- Consider using a catalyst like silica-supported tungstosilisic acid.[5][6]- Ensure the purity of the α-haloketone and thioamide. |
| Formation of Side Products/Isomers | - Reaction conditions (e.g., pH) favoring alternative reaction pathways.- N-substituted thioureas can lead to isomeric products. | - Under neutral conditions, the reaction typically yields 2-amino-substituted thiazoles.[9]- Acidic conditions can lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazoles.[9][10] Carefully control the pH of your reaction mixture. |
| Poor Solubility of the Product | - The nature of the synthesized thiazole derivative. | - The thiazole product is often poorly soluble in water, which can be advantageous for isolation by precipitation and filtration.[3]- For purification, consider recrystallization from a suitable organic solvent or silica gel chromatography.[11] |
| Long Reaction Times | - Conventional heating methods can be slow. | - Employ microwave irradiation, which has been shown to dramatically reduce reaction times from hours to minutes.[7] |
Experimental Protocols
General Procedure for One-Pot Hantzsch Thiazole Synthesis
This protocol is adapted from a method utilizing a reusable catalyst.[5][6]
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Reactant Mixture: In a round-bottom flask, combine the α-haloketone (1 mmol), thiourea (1 mmol), and a substituted benzaldehyde (1 mmol).
-
Catalyst and Solvent: Add silica-supported tungstosilisic acid (SiW.SiO2, 15% by weight) and 5 mL of an ethanol/water mixture (1:1 v/v).
-
Reaction: Stir the mixture at reflux for 2 hours.
-
Work-up: After cooling, the solid product can be isolated by filtration. The catalyst can often be recovered from the filtrate, washed, and reused.
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Microwave-Assisted Hantzsch Synthesis
This protocol is based on a microwave-assisted method for synthesizing N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines.[7]
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Reactant Mixture: In a specialized microwave reaction tube, combine the 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone (1 mmol) and the substituted thiourea (1 mmol).
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Solvent: Add 2 mL of methanol.
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Reaction: Cap the tube and heat in a microwave reactor at 90°C for 30 minutes under a pressure of 250 psi.
-
Work-up: After cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried.
Quantitative Data
Table 1: Effect of Solvent and Temperature on Hantzsch Thiazole Synthesis Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Water | Reflux | 5 | 70 |
| 2 | Ethanol | Reflux | 3 | 85 |
| 3 | Methanol | Reflux | 4 | 78 |
| 4 | 1-Butanol | Reflux | 2.5 | 82 |
| 5 | 2-Propanol | Reflux | 3.5 | 75 |
| 6 | Ethanol/Water (1:1) | Reflux | 2 | 90 |
Data adapted from a study on the synthesis of substituted Hantzsch thiazole derivatives.[5]
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation
| Method | Solvent | Temperature (°C) | Time | Yield (%) |
| Conventional | Methanol | Reflux | 8 h | Lower yields |
| Microwave | Methanol | 90 | 30 min | 89-95 |
Data from a study on the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines.[7]
Visualizations
References
- 1. synarchive.com [synarchive.com]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiazole synthesis [organic-chemistry.org]
- 9. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. scribd.com [scribd.com]
overcoming solubility issues of 4-(p-Tolyl)thiazole-2-carbaldehyde in assays
Technical Support Center: 4-(p-Tolyl)thiazole-2-carbaldehyde
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound in experimental assays. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: What is the best solvent to use for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is a highly effective solvent for a wide range of organic compounds and is a common choice for preparing high-concentration stock solutions for biological assays.[4] Ethanol is another suitable option. For a structurally similar compound, 2-amino-4-phenyl thiazole, solubility is approximately 10 mg/mL in DMSO and 12 mg/mL in ethanol.[5] It is recommended to prepare a stock solution in the range of 10-30 mM in 100% DMSO or ethanol.[6]
Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What should I do?
A3: This phenomenon, often called "crashing out," is common when a concentrated stock solution in an organic solvent is diluted into an aqueous buffer where the compound has low solubility.[1] Here are several troubleshooting steps:
-
Reduce the final concentration: The most straightforward approach is to lower the final concentration of the compound in your assay.
-
Decrease the stock solution concentration: Using a less concentrated stock solution can sometimes prevent precipitation upon dilution.[1]
-
Perform serial dilutions: Instead of a single large dilution, perform a stepwise serial dilution of your stock solution in the assay buffer.
-
Increase the percentage of co-solvent: If your assay can tolerate it, slightly increasing the final concentration of the organic solvent (e.g., from 0.1% to 0.5% DMSO) can help maintain solubility. However, be mindful that higher concentrations of organic solvents can affect biological systems.
-
Use a different co-solvent: In some cases, switching from DMSO to another solvent like ethanol or using a combination of solvents might improve solubility.
Q4: Can I use sonication or vortexing to help dissolve the compound?
A4: Yes, mechanical agitation such as vortexing and sonication can help to dissolve this compound in the chosen solvent. Gentle warming (e.g., in a 37°C water bath) can also aid in the dissolution process, but be cautious as excessive heat may degrade the compound.[6]
Troubleshooting Guide
This section provides a more in-depth guide to overcoming common solubility issues.
Issue 1: Compound is insoluble even in organic solvents.
If you are having trouble dissolving this compound in 100% DMSO or ethanol, consider the following:
-
Purity of the compound: Impurities can sometimes affect solubility. Ensure you are using a high-purity grade of the compound.
-
Freshness of the solvent: Use anhydrous, high-purity solvents. DMSO is hygroscopic and can absorb water from the atmosphere, which can reduce its solvating power for hydrophobic compounds.
-
Mechanical assistance: As mentioned in the FAQs, use vortexing, sonication, or gentle warming to aid dissolution.
Issue 2: Inconsistent results in cell-based assays.
Poor solubility can lead to inconsistent results in cellular assays. If you observe high variability between wells or experiments, it could be due to the compound not being fully dissolved and evenly distributed.
-
Visual inspection: Before adding the compound to your cells, visually inspect the diluted solution for any signs of precipitation (cloudiness or visible particles).
-
Centrifugation: If you suspect precipitation, you can centrifuge your final diluted solution and test the supernatant to see if the activity is lost, which would indicate the active compound has precipitated.
-
Solubility enhancers: For cell-based assays, you might consider the use of solubility-enhancing excipients, such as cyclodextrins, if they do not interfere with your assay.
Quantitative Solubility Data
The following table provides estimated solubility data for this compound in common laboratory solvents based on data for structurally similar compounds. It is strongly recommended to experimentally determine the solubility for your specific experimental conditions.
| Solvent | Estimated Solubility | Recommendations |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | Recommended for preparing high-concentration stock solutions (e.g., 10-50 mM). |
| Ethanol | ~12 mg/mL | A good alternative to DMSO for stock solutions. |
| Methanol | Soluble | Can be used for stock solutions, but less common in biological assays than DMSO or ethanol. |
| Water | Sparingly soluble | Not recommended for preparing stock solutions. |
| Phosphate-Buffered Saline (PBS) | Sparingly soluble | Dilute from a stock solution in an organic solvent. For example, a 1:10 dilution of an ethanol stock into PBS may yield a solubility of approximately 0.1 mg/mL.[5] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Weigh the compound: Accurately weigh out 2.03 mg of this compound (Molecular Weight: 203.26 g/mol ).
-
Add solvent: Add 1 mL of high-purity, anhydrous DMSO to the vial containing the compound.
-
Dissolve: Vortex the solution thoroughly for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial for 5-10 minutes or warm it gently in a 37°C water bath until the solution is clear.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol for Preparing Working Solutions for an In Vitro Enzyme Inhibition Assay
-
Thaw the stock solution: Thaw a frozen aliquot of the 10 mM stock solution at room temperature.
-
Prepare intermediate dilutions: Perform serial dilutions of the stock solution in 100% DMSO to create a range of concentrations (e.g., 1 mM, 100 µM, 10 µM).
-
Prepare final working solutions: Dilute the intermediate DMSO solutions 1:100 into the assay buffer (e.g., add 2 µL of the DMSO solution to 198 µL of assay buffer). This will result in a final DMSO concentration of 1%, which is generally well-tolerated in enzymatic assays. The final concentrations of the compound would be 10 µM, 1 µM, and 100 nM, respectively.
-
Mix and use: Gently mix the final working solutions and add them to the assay plate.
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Conceptual diagram of an enzyme inhibition assay.
References
- 1. Buy this compound | 383143-86-0 [smolecule.com]
- 2. 2-P-TOLYL-THIAZOLE-4-CARBALDEHYDE|CAS 55327-29-2|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 3. chemimpex.com [chemimpex.com]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
stability issues of the aldehyde group in 4-(p-Tolyl)thiazole-2-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability of the aldehyde group in 4-(p-Tolyl)thiazole-2-carbaldehyde. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for the aldehyde group in this compound?
A1: The aldehyde group in this compound is susceptible to two primary degradation pathways:
-
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, 4-(p-Tolyl)thiazole-2-carboxylic acid. This is a common issue with aldehydes, especially when exposed to air (oxygen), oxidizing agents, or even light.
-
Polymerization: Aldehydes can undergo self-condensation or polymerization to form trimers or other oligomeric species. This process can be catalyzed by the presence of acidic or basic impurities, including the carboxylic acid formed from oxidation.
Q2: How should I properly store this compound to minimize degradation?
A2: To ensure the long-term stability of this compound, the following storage conditions are recommended:
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Temperature: Store at low temperatures, typically 2-8°C, to reduce the rates of both oxidation and polymerization.
-
Light: Protect from light by using amber or opaque containers.
-
Container: Use well-sealed containers to prevent exposure to air and moisture.
-
Purity: Ensure the initial purity of the compound is high, as impurities can catalyze degradation.
Q3: Can I use antioxidants to improve the stability of this compound?
A3: Yes, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), can help to inhibit oxidation of the aldehyde group, thereby extending the shelf-life of the compound.
Q4: I am observing a decrease in the purity of my this compound over time. How can I identify the degradation products?
A4: The most common degradation products can be identified using standard analytical techniques:
-
4-(p-Tolyl)thiazole-2-carboxylic acid (Oxidation Product): This can be detected by HPLC, where it will have a different retention time than the parent aldehyde. Its identity can be confirmed by LC-MS, looking for the corresponding molecular ion peak. The presence of a carboxylic acid can also be inferred by a broadening of the hydroxyl peak in the IR spectrum.
-
Polymeric Impurities: These are often less soluble and may appear as a precipitate or cause the material to become viscous or solid. They can sometimes be observed by techniques like Gel Permeation Chromatography (GPC). On an HPLC chromatogram, they might appear as broad, poorly resolved peaks.
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Reaction in a Condensation Reaction (e.g., Knoevenagel Condensation)
Symptoms:
-
TLC analysis shows significant unreacted this compound.
-
The yield of the desired condensation product is lower than expected.
-
Formation of unexpected side products.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Degradation of the Aldehyde | Verify the purity of the this compound before use via HPLC or NMR. If significant degradation is observed, purify the aldehyde by recrystallization or column chromatography. |
| Oxidation During Reaction | Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the aldehyde starting material. |
| Side Reactions Catalyzed by Impurities | Ensure all reagents and solvents are pure and dry. Acidic or basic impurities can catalyze unwanted side reactions. |
| Suboptimal Reaction Conditions | Optimize reaction temperature and time. For Knoevenagel condensations, prolonged reaction times or high temperatures can sometimes lead to Michael addition of the active methylene compound to the product.[1] |
Issue 2: Appearance of Impurities During Work-up or Purification
Symptoms:
-
Multiple spots on the TLC plate after work-up that were not present in the initial reaction mixture.
-
Difficulty in obtaining a pure product after column chromatography or recrystallization.
-
The isolated product shows signs of decomposition upon standing.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Degradation on Silica Gel | The slightly acidic nature of standard silica gel can sometimes cause degradation of sensitive aldehydes. Consider using deactivated (neutral) silica gel for chromatography or an alternative purification method like recrystallization. |
| Aerial Oxidation During Purification | Minimize the exposure of the compound to air during purification steps. Use techniques like flushing with nitrogen and avoid prolonged exposure on the rotovap. |
| Trace Acid/Base from Work-up | Ensure that the product is thoroughly washed to remove any acidic or basic residues from the work-up procedure before concentration and storage. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and to develop a stability-indicating analytical method.[2][3]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 8 hours.
-
Neutralize the solution with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Keep the solid compound in a hot air oven at 80°C for 48 hours.
-
Dissolve the stressed solid in the solvent for analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound to UV light (254 nm) and visible light for 7 days.
-
Dissolve the stressed solid in the solvent for analysis.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by a suitable analytical method, such as reverse-phase HPLC with UV detection. The method should be capable of separating the parent compound from all degradation products.
Data Presentation: Forced Degradation Results (Hypothetical)
| Stress Condition | % Degradation of this compound | Major Degradation Product(s) |
| 0.1 M HCl, 60°C, 24h | ~15% | 4-(p-Tolyl)thiazole-2-carboxylic acid |
| 0.1 M NaOH, 60°C, 8h | ~25% | 4-(p-Tolyl)thiazole-2-carboxylic acid, other polar impurities |
| 3% H₂O₂, RT, 24h | ~30% | 4-(p-Tolyl)thiazole-2-carboxylic acid |
| Thermal (80°C, 48h) | ~5% | Minor unknown impurities |
| Photolytic (UV/Vis, 7d) | ~10% | Minor unknown impurities |
Visualizations
References
Technical Support Center: Scale-up Synthesis of 4-(p-Tolyl)thiazole-2-carbaldehyde
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-(p-Tolyl)thiazole-2-carbaldehyde. This document offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during production.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for the scale-up production of this compound?
A1: The most common and scalable approach involves a two-step process:
-
Hantzsch Thiazole Synthesis: Formation of the 4-(p-Tolyl)thiazole core by reacting 2-bromo-1-(p-tolyl)ethanone with a suitable thioamide, such as thioformamide. This method is well-established and generally provides good yields.[1]
-
Formylation: Introduction of the aldehyde group at the 2-position of the thiazole ring, typically via the Vilsmeier-Haaf reaction using a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1]
An alternative route involves the synthesis of a 4-(p-tolyl)thiazole-2-carboxylic acid derivative, which is then reduced to the corresponding aldehyde. However, the direct formylation of the pre-formed thiazole ring is often more efficient for large-scale synthesis.
Q2: What are the critical process parameters to control during the Hantzsch thiazole synthesis for scalability?
A2: For a successful and scalable Hantzsch synthesis, the following parameters are crucial:
-
Solvent Selection: Polar protic solvents like ethanol or methanol are commonly used.[1] The choice of solvent can significantly impact reaction kinetics and product purity.
-
Temperature Control: The reaction is typically conducted at elevated temperatures, ranging from 60-90°C.[1] Consistent temperature control is vital for preventing side reactions and ensuring batch-to-batch reproducibility.
-
Reagent Purity: The purity of the starting materials, 2-bromo-1-(p-tolyl)ethanone and the thioamide, is critical to avoid the formation of impurities that can complicate purification.
-
Stoichiometry: Precise control of the molar ratios of the reactants is necessary to maximize yield and minimize unreacted starting materials.
Q3: What are the common challenges in the Vilsmeier-Haaf formylation of 4-(p-Tolyl)thiazole?
A3: The Vilsmeier-Haaf reaction, while effective, can present some challenges during scale-up:
-
Exothermic Reaction: The formation of the Vilsmeier reagent is exothermic and requires careful temperature management to prevent runaway reactions.
-
Substrate Reactivity: The electron-rich nature of the thiazole ring makes it susceptible to formylation. However, controlling the regioselectivity to favor the 2-position is key.
-
Work-up Procedure: The hydrolysis of the intermediate iminium salt to the aldehyde must be carefully controlled to avoid side reactions.
-
Purification: Removal of inorganic salts and other byproducts from the crude product can be challenging at a large scale.
Q4: How can the final product, this compound, be efficiently purified at a large scale?
A4: While traditional column chromatography can be used, it is often not practical or cost-effective for large-scale purification. A highly effective and scalable alternative is the formation of a sodium bisulfite adduct. This method involves reacting the crude aldehyde with a saturated solution of sodium bisulfite to form a solid adduct, which can be easily separated by filtration. The purified aldehyde can then be regenerated from the adduct by treatment with a base.
Experimental Protocols
Protocol 1: Synthesis of 4-(p-Tolyl)thiazole (Hantzsch Synthesis)
Materials:
-
2-bromo-1-(p-tolyl)ethanone
-
Thioformamide
-
Ethanol
-
Sodium Bicarbonate solution (5%)
-
Anhydrous Sodium Sulfate
Procedure:
-
In a suitably sized reactor, dissolve 2-bromo-1-(p-tolyl)ethanone (1.0 eq) in ethanol.
-
Add thioformamide (1.0 - 1.2 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 78°C) and monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete (indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.
-
If a precipitate forms, filter the solid and wash it with cold ethanol or water.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Take up the residue in an organic solvent (e.g., ethyl acetate), and wash with a 5% sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(p-tolyl)thiazole.
Protocol 2: Synthesis of this compound (Vilsmeier-Haaf Formylation)
Materials:
-
4-(p-Tolyl)thiazole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Ice
-
Sodium bicarbonate solution (saturated)
Procedure:
-
In a reactor equipped with a dropping funnel and a thermometer, cool anhydrous DMF (used as both solvent and reagent) to 0°C.
-
Slowly add phosphorus oxychloride (1.1 - 1.5 eq) to the cooled DMF while maintaining the temperature below 10°C to form the Vilsmeier reagent.
-
Once the addition is complete, add a solution of 4-(p-tolyl)thiazole (1.0 eq) in anhydrous DCM dropwise to the Vilsmeier reagent, again keeping the temperature below 10°C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
Protocol 3: Large-Scale Purification via Bisulfite Adduct Formation
Materials:
-
Crude this compound
-
Methanol
-
Saturated aqueous sodium bisulfite solution
-
Sodium hydroxide solution (10%)
-
Ethyl acetate
Procedure:
-
Dissolve the crude aldehyde in methanol.
-
Add a saturated aqueous solution of sodium bisulfite and stir vigorously. A precipitate of the bisulfite adduct should form.
-
Filter the solid adduct and wash it with a small amount of cold methanol and then diethyl ether to remove any non-aldehydic impurities.
-
To regenerate the aldehyde, suspend the filtered adduct in a biphasic mixture of ethyl acetate and water.
-
Add a 10% sodium hydroxide solution dropwise with stirring until the solid dissolves and the aqueous layer becomes basic (pH > 10).
-
Separate the organic layer, and extract the aqueous layer with additional ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified this compound.
Data Presentation
Table 1: Optimization of Hantzsch Thiazole Synthesis for 4-(p-Tolyl)thiazole Derivatives.[1]
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethanol | 60 | 6-8 | 78 |
| Acetonitrile | 90 | 4-6 | 82 |
| Dimethylformamide | 80 | 5 | 74 |
| Methanol | 90 | 8 | 65 |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Hantzsch Synthesis | - Incomplete reaction. - Poor quality of starting materials. - Suboptimal reaction temperature. | - Increase reaction time and monitor by TLC until starting material is consumed. - Ensure the purity of 2-bromo-1-(p-tolyl)ethanone and thioformamide. - Optimize the reaction temperature; for many Hantzsch syntheses, refluxing in ethanol is effective. |
| Formation of Side Products in Hantzsch Synthesis | - Presence of impurities in starting materials. - Reaction temperature too high. | - Recrystallize or purify starting materials before use. - Maintain a consistent and optimized reaction temperature. |
| Low Yield in Vilsmeier-Haaf Formylation | - Incomplete formation of the Vilsmeier reagent. - Insufficient reactivity of the thiazole substrate. - Incomplete hydrolysis of the iminium intermediate. | - Ensure anhydrous conditions and proper stoichiometry when preparing the Vilsmeier reagent. - The reaction may require a longer reaction time or a slight increase in temperature after the initial addition. - Ensure complete hydrolysis during work-up by adjusting the pH and allowing sufficient time for the reaction. |
| Multiple Products in Vilsmeier-Haaf Reaction | - Over-formylation or formylation at other positions on the thiazole or tolyl ring. | - Carefully control the stoichiometry of the Vilsmeier reagent. - Maintain a low reaction temperature during the addition of the thiazole substrate. |
| Difficulty in Purifying the Final Aldehyde | - Presence of polar impurities that are difficult to separate by extraction. - Emulsion formation during work-up. | - Utilize the bisulfite adduct purification method for a more effective and scalable separation. - If emulsions form, add brine to the aqueous layer to help break the emulsion. |
| Product Decomposition during Purification | - Aldehyde is sensitive to acidic or basic conditions. | - Use mild conditions during work-up and purification. - Avoid prolonged exposure to strong acids or bases. |
Visualizations
Caption: Overall workflow for the scale-up synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Technical Support Center: Regioselectivity in Substituted Thiazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address regioselectivity challenges encountered during the synthesis of substituted thiazoles. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of thiazole synthesis?
A1: Regioselectivity refers to the preferential formation of one constitutional isomer over another in a chemical reaction. In thiazole synthesis, particularly in methods like the Hantzsch synthesis which involves the reaction of an α-haloketone and a thioamide, different regioisomers can potentially be formed depending on which nitrogen or sulfur atom of the thioamide attacks the carbonyl carbon and the halogen-bearing carbon of the α-haloketone. Controlling this selectivity is crucial for obtaining the desired substituted thiazole.
Q2: What are the most common methods for synthesizing substituted thiazoles, and what are their inherent regioselectivity issues?
A2: The Hantzsch thiazole synthesis is one of the most classical and widely used methods.[1][2] It typically involves the condensation of an α-haloketone with a thioamide.[3][4] The primary regioselectivity issue arises when using unsymmetrical thioamides or α-haloketones, which can lead to the formation of a mixture of thiazole isomers. For instance, the reaction can yield either 2,4- or 2,5-disubstituted thiazoles. Other methods include the Cook-Heilborn and Gabriel syntheses, which also present their own regioselectivity challenges depending on the substrates used.[5]
Q3: How can I unambiguously determine the regiostructure of my synthesized thiazole?
A3: A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of thiazole regioisomers.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools. The chemical shifts and coupling constants of the protons and carbons on the thiazole ring are highly dependent on the substitution pattern. 2D NMR techniques like HMBC and NOESY can provide definitive evidence for the connectivity of substituents.[6][8]
-
Mass Spectrometry (MS): While MS confirms the molecular weight, fragmentation patterns can sometimes help in distinguishing between isomers.[9]
-
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unequivocal proof of the molecular structure.
Troubleshooting Guides
Problem 1: My reaction is producing a mixture of regioisomers.
Possible Cause: The reaction conditions are not optimized to favor the formation of a single isomer. The inherent reactivity of the starting materials (α-haloketone and thioamide) may lead to competitive reaction pathways.
Solutions:
-
Modify Reaction Conditions:
-
Solvent: The choice of solvent can significantly influence regioselectivity. For instance, in some cases, polar protic solvents like ethanol may favor one isomer, while aprotic solvents might favor another.[10]
-
Temperature: Lowering the reaction temperature can sometimes increase the selectivity by favoring the kinetically controlled product.
-
pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the thioamide, thereby influencing the initial step of the reaction and the final regiochemical outcome. Condensation of α-halogeno ketones with N-monosubstituted thioureas in a neutral solvent leads exclusively to 2-(N-substituted amino)thiazoles, whereas under acidic conditions, mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles are formed.[11]
-
-
Use a Catalyst: Certain catalysts can direct the reaction towards a specific regioisomer. For example, the use of copper silicate as a heterogeneous catalyst has been shown to be effective in the synthesis of 4-substituted 2-aminothiazoles.[12]
-
Modify Starting Materials: Introducing bulky substituents on either the α-haloketone or the thioamide can sterically hinder one of the reaction pathways, thus favoring the formation of a single regioisomer.
Problem 2: The yield of the desired regioisomer is low.
Possible Cause: In addition to the formation of regioisomers, side reactions or incomplete conversion may be contributing to the low yield.
Solutions:
-
Optimize Reactant Stoichiometry: Varying the ratio of the α-haloketone to the thioamide can sometimes improve the yield of the desired product.
-
Purify Starting Materials: Impurities in the starting materials can lead to unwanted side reactions. Ensure the purity of your α-haloketone and thioamide before starting the reaction.[13]
-
Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[13] Both insufficient and excessive reaction times or temperatures can lead to lower yields due to incomplete reaction or product degradation.
-
Alternative Synthetic Routes: If optimization of the Hantzsch synthesis does not provide satisfactory yields, consider alternative methods for synthesizing the desired thiazole isomer. Several modern methods offer high regioselectivity.[14]
Data Presentation
Table 1: Influence of Catalyst on the Synthesis of 4-Substituted 2-Aminothiazoles
| Entry | Substituted Phenacyl Bromide | Catalyst (mol%) | Time (min) | Yield (%) |
| 1 | 4-Bromo | None | 120 | 45 |
| 2 | 4-Bromo | Copper Silicate (5) | 60 | 80 |
| 3 | 4-Bromo | Copper Silicate (10) | 45 | 95 |
| 4 | 4-Chloro | Copper Silicate (10) | 45 | 96 |
| 5 | 4-Nitro | Copper Silicate (10) | 50 | 92 |
Data synthesized from a study on the catalytic synthesis of 2-aminothiazoles.[12]
Table 2: Regioselective Synthesis of 2,4- and 2,5-Disubstituted Thiazoles
| Thioamide | α-Haloketone | Product | Yield (%) |
| Thiourea | 2-Bromo-1-phenylethanone | 2-Amino-4-phenylthiazole | 92 |
| Thioacetamide | 2-Bromo-1-phenylethanone | 2-Methyl-4-phenylthiazole | 85 |
| Thiourea | 1-Bromo-1-phenylacetone | 2-Amino-5-phenyl-4-methylthiazole | 88 |
Yields are representative values from typical Hantzsch synthesis protocols.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 4-Substituted 2-Aminothiazoles[12]
-
Reaction Setup: In a round-bottom flask, combine the substituted phenacyl bromide (1 mmol), thiourea (1.2 mmol), and copper silicate catalyst (10 mol%) in ethanol (5 mL).
-
Reaction Execution: Reflux the reaction mixture at 78 °C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate (8:3) mixture as the mobile phase.
-
Workup: After completion of the reaction, filter the mixture to isolate the catalyst. Pour the filtrate over crushed ice to precipitate the solid product.
-
Purification: Collect the solid product by filtration and wash with cold water. The crude product can be further purified by recrystallization from ethanol.
Protocol 2: Synthesis of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles[15]
-
Reaction Setup: In a suitable flask, mix the respective aryl-substituted thiosemicarbazone (0.001 mol) and 2-bromo-4-fluoroacetophenone (0.001 mol) in absolute ethanol.
-
Reaction Execution: Heat the reaction mixture under reflux for 4–5 hours.
-
Monitoring: Monitor the reaction's progress by TLC at regular intervals. The appearance of a single spot indicates the completion of the reaction.
-
Workup: Upon completion, allow the reaction mixture to cool to room temperature for 30 minutes.
-
Purification: Filter the solid product, wash it with cold ethanol, and dry. Recrystallize the crude product from ethanol to obtain the pure 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole derivative.[15]
Mandatory Visualization
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Caption: Troubleshooting workflow for regioselectivity issues.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. synarchive.com [synarchive.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. nanobioletters.com [nanobioletters.com]
- 13. benchchem.com [benchchem.com]
- 14. Thiazole synthesis [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-(p-Tolyl)thiazole-2-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-(p-Tolyl)thiazole-2-carbaldehyde. The information is tailored for researchers, scientists, and professionals in drug development.
General FAQs
Q1: What are the common synthetic routes to this compound?
A1: There are three primary synthetic strategies for obtaining this compound:
-
Hantzsch Thiazole Synthesis followed by functionalization: This involves the initial construction of the 4-(p-Tolyl)thiazole ring, typically as a 2-amino or 2-unsubstituted derivative, followed by chemical modification to introduce the aldehyde group at the 2-position.
-
Vilsmeier-Haack Formylation: This is a direct method to introduce a formyl group onto a pre-existing 4-(p-Tolyl)thiazole ring.
-
Oxidation of 2-Methyl-4-(p-tolyl)thiazole: This route requires the synthesis of the 2-methyl precursor, which is then oxidized to the desired aldehyde.
Route 1: Hantzsch Thiazole Synthesis and Subsequent Functionalization
This two-stage approach first builds the thiazole ring and then converts a functional group at the 2-position into an aldehyde. A common pathway is the synthesis of 2-amino-4-(p-tolyl)thiazole, followed by a Sandmeyer-type reaction.
Experimental Protocol: Synthesis of 2-Amino-4-(p-tolyl)thiazole
A mixture of 2-bromo-1-(p-tolyl)ethanone (5.00 g, 23.5 mmol) and thiourea (1.97 g, 25.9 mmol) in 95% ethanol (33.5 mL) is heated at reflux for 60 minutes.[1] The solution is then concentrated under reduced pressure. Water (50 mL) and a saturated aqueous solution of sodium carbonate (1.0 mL) are added to the residue.[1] The resulting precipitate is collected by filtration and washed with hot water. The solid is then dried under vacuum to yield 2-amino-4-(p-tolyl)thiazole.[1]
Troubleshooting Guide: Hantzsch Synthesis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or no product yield | Incomplete reaction; impure starting materials; incorrect stoichiometry. | - Ensure 2-bromo-1-(p-tolyl)ethanone is fresh or purified. - Verify the quality of the thiourea. - Extend the reflux time and monitor the reaction by TLC. - Use a slight excess of thiourea (1.1-1.5 equivalents). |
| Formation of multiple spots on TLC | Presence of unreacted starting materials; side reactions. | - Ensure complete consumption of the limiting reagent by TLC. - Recrystallize the crude product from ethanol to remove impurities. |
| Product is difficult to precipitate | Insufficient basification; product is more soluble than expected. | - Ensure the pH is basic after the addition of sodium carbonate. - Cool the solution in an ice bath to promote precipitation. - If precipitation is still problematic, extract the product with an organic solvent like ethyl acetate. |
Diagram: Hantzsch Synthesis Workflow
Caption: Workflow for the Hantzsch synthesis of 2-amino-4-(p-tolyl)thiazole.
FAQs: Functionalization to Aldehyde
Q2: How can 2-amino-4-(p-tolyl)thiazole be converted to the aldehyde?
A2: A common method is a Sandmeyer-type reaction. This involves diazotization of the 2-amino group with a nitrite source (e.g., sodium nitrite) in an acidic medium, followed by the introduction of the formyl group, for example, through a Gattermann reaction.[2][3][4] Another approach is the Sommelet reaction, which involves the conversion of a 2-chloromethyl derivative.[5]
Q3: What are the potential byproducts of the Sandmeyer reaction for this conversion?
A3: The Sandmeyer reaction is known to produce several byproducts.[6] These can include:
-
2-Chloro-4-(p-tolyl)thiazole: If the diazotization is performed in hydrochloric acid, the chloride ion can act as a nucleophile and displace the diazonium group.
-
2-Hydroxy-4-(p-tolyl)thiazole: Water can also act as a nucleophile, leading to the formation of the corresponding thiazolone.
-
Biaryl Thiazoles: Radical-mediated side reactions can lead to the formation of dimeric thiazole species.[6]
-
Azo Dyes: Incomplete reaction or side reactions with activated aromatic compounds can lead to the formation of colored azo compounds.
Route 2: Vilsmeier-Haack Formylation
This method directly introduces a formyl group at the 2-position of 4-(p-tolyl)thiazole. The Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is the formylating agent.[7][8]
Experimental Protocol: Vilsmeier-Haack Formylation
To a solution of 4-(p-tolyl)thiazole in DMF, POCl₃ is added dropwise at a low temperature (e.g., 0 °C). The reaction mixture is then stirred at an elevated temperature for several hours. After completion, the reaction is quenched by pouring it onto ice and neutralizing with a base, such as sodium hydroxide or sodium bicarbonate. The product is then extracted with an organic solvent.
Troubleshooting Guide: Vilsmeier-Haack Formylation
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low yield of the desired 2-carbaldehyde | Incomplete reaction; formation of regioisomers. | - Increase the reaction time and/or temperature. - Use a different solvent. - Carefully control the stoichiometry of the Vilsmeier reagent. |
| Presence of multiple formylated products | Formylation at other positions on the thiazole or p-tolyl ring. | - The 2-position of the thiazole ring is generally the most reactive towards electrophilic substitution. However, formylation at the 5-position is a possibility. - Formylation of the electron-rich p-tolyl ring is also a potential side reaction, although less likely under standard Vilsmeier-Haack conditions. - Purification by column chromatography is often necessary to separate isomers. |
| Formation of N,N-dimethylformimidamide derivatives | If starting with a 2-aminothiazole derivative, the Vilsmeier reagent can react with the amino group.[9] | - Protect the amino group before the formylation reaction. - Use a different synthetic route if the amino group is present. |
Diagram: Vilsmeier-Haack Reaction Logic
Caption: Logical flow of the Vilsmeier-Haack formylation reaction.
Route 3: Oxidation of 2-Methyl-4-(p-tolyl)thiazole
This approach involves the synthesis of 2-methyl-4-(p-tolyl)thiazole, followed by its oxidation to the aldehyde. Selenium dioxide (SeO₂) is a common oxidizing agent for this transformation.[10][11]
Experimental Protocol: Selenium Dioxide Oxidation
A solution of 2-methyl-4-(p-tolyl)thiazole and a slight excess of selenium dioxide in a suitable solvent (e.g., dioxane, ethanol, or xylene) is refluxed for several hours.[12] The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated selenium is removed by filtration. The filtrate is then concentrated, and the product is purified, typically by column chromatography.
Troubleshooting Guide: Oxidation with Selenium Dioxide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Incomplete reaction (starting material remains) | Insufficient oxidant; short reaction time; low reaction temperature. | - Increase the amount of SeO₂ (up to 1.2 equivalents). - Prolong the reflux time. - Ensure the reaction temperature is maintained at the boiling point of the solvent. |
| Formation of 2-carboxy-4-(p-tolyl)thiazole | Over-oxidation of the aldehyde. | - Use a stoichiometric amount of SeO₂. - Carefully monitor the reaction by TLC and stop it once the starting material is consumed. - Consider using milder oxidation conditions or a different oxidizing agent. |
| Complex mixture of products | Decomposition of starting material or product under harsh conditions. | - Use a lower boiling point solvent. - Reduce the reaction time. |
| Difficulty in removing selenium byproducts | Colloidal selenium formation. | - Filter the hot reaction mixture through a pad of Celite. - Some selenium-containing byproducts may be soluble and require chromatographic separation. |
Quantitative Data Summary: Oxidation Byproducts
| Oxidation Product | Starting Material | Potential Byproduct | Typical Yield Range of Byproduct |
| This compound | 2-Methyl-4-(p-tolyl)thiazole | 2-Carboxy-4-(p-tolyl)thiazole | 5-20% (highly condition-dependent) |
Diagram: Oxidation Pathway and Byproduct Formation
Caption: Oxidation of 2-methyl-4-(p-tolyl)thiazole and potential over-oxidation.
References
- 1. 2-AMINO-4-(P-TOLYL)THIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 2. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 3. Gattermann Aldehyde Synthesis [drugfuture.com]
- 4. quora.com [quora.com]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]
- 11. Riley oxidation - Wikipedia [en.wikipedia.org]
- 12. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
Validation & Comparative
comparative analysis of 4-(p-Tolyl)thiazole-2-carbaldehyde synthesis routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of four prominent synthetic routes to 4-(p-Tolyl)thiazole-2-carbaldehyde, a key intermediate in pharmaceutical research. The routes discussed are the Hantzsch Thiazole Synthesis followed by oxidation, the Vilsmeier-Haaf Formylation, a Sonogashira Coupling approach, and a Grignard Reaction-based method. Each method is evaluated based on reaction conditions, yields, and overall advantages and disadvantages to aid researchers in selecting the most suitable pathway for their specific needs.
Comparative Analysis of Synthesis Routes
The following table summarizes the key quantitative data for the different synthesis routes to this compound.
| Synthesis Route | Key Steps | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Hantzsch Synthesis & Oxidation | 1. Thiazole formation2. Oxidation | 1. p-Tolylthioamide, 2-bromo-1,1-diethoxyethane2. MnO₂ | 1. Ethanol2. Dichloromethane | 1. Reflux2. Room Temp. | 1. 42. 24 | ~60-75 (overall) |
| Vilsmeier-Haaf Formylation | Direct formylation | 4-(p-Tolyl)thiazole, POCl₃, DMF | Dichloroethane | 0 to 80 | 4 | ~75 |
| Sonogashira Coupling Approach | C-C bond formation | 2-Bromo-4-(p-tolyl)thiazole, (Triisopropylsilyl)acetylene, Pd(PPh₃)₄, CuI, Et₃N | THF | Room Temp. | 16 | Moderate (multi-step) |
| Grignard Reaction | Formylation of Grignard | 2-Bromo-4-(p-tolyl)thiazole, Mg, Ethyl formate or DMF | THF | -78 to Room Temp. | 2-4 | ~65-80 |
Logical Workflow of Comparative Analysis
The following diagram illustrates the decision-making process for selecting a synthesis route based on key experimental considerations.
Caption: Decision matrix for selecting a synthesis route for this compound.
Detailed Experimental Protocols
Hantzsch Thiazole Synthesis and Subsequent Oxidation
This two-step route first constructs the 4-(p-tolyl)thiazole ring, which is then oxidized to the desired aldehyde.
Step 1: Synthesis of 4-(p-Tolyl)thiazole
-
Reagents: p-Tolylthioamide (1.0 eq), 2-bromo-1,1-diethoxyethane (1.1 eq), Ethanol.
-
Procedure: A mixture of p-tolylthioamide and 2-bromo-1,1-diethoxyethane in ethanol is refluxed for 4 hours. The reaction mixture is then cooled, and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude 4-(p-tolyl)thiazole, which can be purified by column chromatography.
Step 2: Oxidation to this compound
-
Reagents: 4-(p-Tolyl)thiazole (1.0 eq), Manganese dioxide (MnO₂, 5.0 eq), Dichloromethane.
-
Procedure: To a solution of 4-(p-tolyl)thiazole in dichloromethane, activated manganese dioxide is added, and the mixture is stirred at room temperature for 24 hours. The reaction mixture is then filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography to afford this compound.
Advantages:
-
Well-established and reliable method for thiazole ring formation.[1][2]
-
Readily available starting materials.
Disadvantages:
-
The oxidation step may require optimization to achieve high yields.
Vilsmeier-Haaf Formylation
This method allows for the direct introduction of a formyl group onto the pre-formed 4-(p-tolyl)thiazole ring.[3]
-
Reagents: 4-(p-Tolyl)thiazole (1.0 eq), Phosphorus oxychloride (POCl₃, 1.5 eq), N,N-Dimethylformamide (DMF, 3.0 eq), 1,2-Dichloroethane.
-
Procedure: To a solution of 4-(p-tolyl)thiazole in 1,2-dichloroethane at 0°C, a pre-mixed solution of POCl₃ in DMF (the Vilsmeier reagent) is added dropwise.[1] The reaction mixture is then heated to 80°C and stirred for 3 hours. After cooling, the mixture is poured into ice water and neutralized with a sodium hydroxide solution. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification by column chromatography yields the final product.[1]
-
Yield: Approximately 75%.[1]
Advantages:
Disadvantages:
-
The Vilsmeier reagent is moisture-sensitive and corrosive.[4]
-
Requires anhydrous conditions.
Sonogashira Coupling Approach
This route involves the palladium-catalyzed coupling of a halogenated thiazole with a suitable alkyne, followed by transformation to the aldehyde.
-
Reagents: 2-Bromo-4-(p-tolyl)thiazole (1.0 eq), (Triisopropylsilyl)acetylene (1.2 eq), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), Copper(I) iodide (CuI, 0.1 eq), Triethylamine (Et₃N), Tetrahydrofuran (THF).
-
Procedure: To a degassed solution of 2-bromo-4-(p-tolyl)thiazole and (triisopropylsilyl)acetylene in THF and triethylamine, Pd(PPh₃)₄ and CuI are added. The mixture is stirred at room temperature for 16 hours under an inert atmosphere. The solvent is evaporated, and the residue is purified by column chromatography to yield the silyl-protected alkynylthiazole. Subsequent deprotection and hydration (e.g., using mercuric sulfate in aqueous sulfuric acid) would be required to generate the aldehyde.
Advantages:
Disadvantages:
-
Multi-step process to get to the final aldehyde.
-
The use of palladium catalysts can be expensive.
-
Potential for side reactions like homocoupling.[8]
Grignard Reaction-Based Synthesis
This approach utilizes the commercially available 2-bromo-4-(p-tolyl)thiazole to form a Grignard reagent, which is then reacted with a formylating agent.
-
Reagents: 2-Bromo-4-(p-tolyl)thiazole (1.0 eq), Magnesium turnings (1.1 eq), Ethyl formate or N,N-Dimethylformamide (DMF), Anhydrous Tetrahydrofuran (THF).
-
Procedure: Magnesium turnings are activated in a flame-dried flask under an inert atmosphere. A solution of 2-bromo-4-(p-tolyl)thiazole in anhydrous THF is added dropwise to initiate the Grignard reagent formation. The reaction is typically initiated with a small crystal of iodine and may require gentle heating. Once the Grignard reagent is formed, the solution is cooled to -78°C, and a solution of the formylating agent (e.g., ethyl formate or DMF) in THF is added slowly. The reaction is stirred at low temperature for a few hours and then allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification by column chromatography provides the desired aldehyde.
-
Yield: Typically in the range of 65-80%.
Advantages:
-
Good yields are often achievable.
-
The starting material, 2-bromo-4-(p-tolyl)thiazole, is commercially available.
Disadvantages:
-
Grignard reagents are highly sensitive to moisture and protic functional groups, requiring strictly anhydrous conditions.[9][10]
-
The reaction needs to be carried out under an inert atmosphere.[11]
Conclusion
The choice of the optimal synthesis route for this compound depends on several factors, including the availability of starting materials, the desired scale of the reaction, and the laboratory equipment available.
For a direct and relatively high-yielding synthesis, the Vilsmeier-Haaf Formylation of 4-(p-tolyl)thiazole is a strong candidate, provided the starting thiazole is readily accessible. The Grignard Reaction approach is also very attractive due to the commercial availability of the bromo-precursor and the generally good yields, although it demands stringent anhydrous and inert conditions. The Hantzsch Synthesis followed by oxidation is a classic and reliable method, but the two-step nature might be a drawback for rapid synthesis. The Sonogashira Coupling route is more complex and likely lower yielding for this specific target compared to the other methods, making it less ideal unless specific structural modifications via the alkyne are desired.
Researchers should carefully consider these factors to select the most efficient and practical route for their synthetic endeavors.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. researchgate.net [researchgate.net]
- 6. thieme.de [thieme.de]
- 7. synarchive.com [synarchive.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX [slideshare.net]
- 11. Lab Report on Grinard Synthesis of p-tolyl magnesium bromide and p-toluic acid [art-xy.com]
A Comparative Outlook on the Antimicrobial Potential of 4-(p-Tolyl)thiazole-2-carbaldehyde and Related Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial spectrum of thiazole derivatives, with a special focus on the structural class to which 4-(p-Tolyl)thiazole-2-carbaldehyde belongs. While specific quantitative antimicrobial data for this compound is not extensively documented in publicly available literature, it has been noted for its moderate antimicrobial activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[1] To provide a valuable comparative context for researchers, this guide presents experimental data for structurally related thiazole compounds and standard antimicrobial agents.
The thiazole scaffold is a core component in numerous clinically approved drugs and a subject of ongoing research due to its wide range of biological activities, including antibacterial and antifungal properties.[2][3][4] This guide summarizes the available data to benchmark the potential efficacy of this compound and to inform future research and development in this area.
Comparative Antimicrobial Spectrum
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various thiazole derivatives and standard antimicrobial agents against common Gram-positive and Gram-negative bacteria, as well as fungal pathogens. This data allows for a direct comparison of the antimicrobial efficacy of different compounds.
Table 1: Antibacterial Activity of Thiazole Derivatives and Ciprofloxacin (MIC in µg/mL)
| Compound/Drug | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa |
| Thiazole Derivative A | 1.56 - 6.25 | 1.56 - 6.25 | 1.56 - 6.25 |
| Thiazole Derivative B | >500 | >500 | >500 |
| Thiazole Derivative C | 1.3 | 1.3 | - |
| Ciprofloxacin | 0.6 | 0.013 | 0.15 |
Note: Thiazole Derivative A represents a 2-phenylacetamido-thiazole derivative. Thiazole Derivative B is a hybrid of thiazole and 1,3,4-oxadiazole. Thiazole Derivative C is a synthetic thiazole compound. The data for these derivatives is sourced from various research publications.
Table 2: Antifungal Activity of Thiazole Derivatives and Fluconazole (MIC in µg/mL)
| Compound/Drug | Candida albicans | Aspergillus niger |
| Thiazole Derivative D | 32 - 128 | - |
| Thiazole Derivative E | 6.25 | 6.25 |
| Fluconazole | 0.5 - 2 | 0.51 |
Note: Thiazole Derivative D represents a thiazole-based copper complex. Thiazole Derivative E is a 2,5-dichloro thienyl-substituted thiazole. The data for these derivatives is sourced from various research publications.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data tables. These protocols are based on established standards for antimicrobial susceptibility testing.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized procedure for determining the MIC of an antimicrobial agent against bacteria and fungi.
-
Preparation of Microbial Inoculum:
-
Bacterial or fungal colonies are picked from a fresh agar plate.
-
The colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard.
-
This suspension is then diluted in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve the final desired inoculum concentration.
-
-
Preparation of Antimicrobial Agent Dilutions:
-
A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent like Dimethyl Sulfoxide (DMSO).
-
Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using the appropriate broth medium.
-
-
Inoculation and Incubation:
-
The diluted microbial inoculum is added to each well of the microtiter plate containing the antimicrobial agent dilutions.
-
The plate is incubated under appropriate conditions (e.g., 35-37°C for 24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
-
Visualizing the Experimental Workflow and Potential Mechanisms
Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflow and a potential signaling pathway that may be relevant to the antimicrobial action of thiazole derivatives.
Caption: Workflow for MIC Determination.
References
A Comparative Guide to the Structure-Activity Relationship of 4-(p-Tolyl)thiazole-2-carbaldehyde Analogs
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities. Within this class, derivatives of 4-(p-tolyl)thiazole-2-carbaldehyde have emerged as promising candidates for the development of novel therapeutic agents, exhibiting a range of biological effects, including anticancer and antimicrobial properties.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound analogs, supported by experimental data from published studies.
I. Anticancer Activity: A Quantitative Comparison
The aldehyde functionality at the 2-position of the 4-(p-tolyl)thiazole core serves as a versatile handle for the synthesis of a diverse library of derivatives, primarily through the formation of Schiff bases and other related analogs. The in vitro cytotoxic activity of these compounds has been evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison.
Table 1: In Vitro Cytotoxicity of this compound Analogs
| Compound ID | R Group (Modification at the aldehyde) | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | =N-NH-C(=S)NH₂ (Thiosemicarbazone) | MCF-7 | 14.6 ± 0.8 | [3] |
| 2 | =N-NH-C(=S)NH-Ph | MCF-7 | >100 | [3] |
| 3 | =N-NH-C(=O)-Ph | MCF-7 | 28.3 ± 1.5 | [3] |
| 4a | =N-OH (Oxime) | MCF-7 | 12.7 ± 0.77 | [4] |
| 4a | =N-OH (Oxime) | HepG2 | 6.69 ± 0.41 | [4] |
| 4b | =N-O-C(=O)CH₃ (O-acetyl oxime) | MCF-7 | 31.5 ± 1.91 | [4] |
| 4b | =N-O-C(=O)CH₃ (O-acetyl oxime) | HepG2 | 51.7 ± 3.13 | [4] |
| 4c | =N-NH-Ph | MCF-7 | 2.57 ± 0.16 | [4] |
| 4c | =N-NH-Ph | HepG2 | 7.26 ± 0.44 | [4] |
Structure-Activity Relationship Insights:
From the data presented, several key SAR trends can be deduced:
-
The nature of the substituent at the 2-position carbaldehyde is critical for anticancer activity. The conversion of the aldehyde to a thiosemicarbazone (Compound 1) yields a compound with notable activity against the MCF-7 breast cancer cell line.[3]
-
Substitution on the thiosemicarbazone moiety can drastically affect activity. The addition of a phenyl group to the terminal nitrogen of the thiosemicarbazone (Compound 2) leads to a significant loss of activity, suggesting that a free amino group may be important for its cytotoxic effect.[3]
-
Hydrazone linkage appears beneficial. The phenylhydrazone derivative (Compound 4c) demonstrated the most potent activity against both MCF-7 and HepG2 cell lines, with IC50 values of 2.57 µM and 7.26 µM, respectively.[4] This suggests that the imine linkage with an aromatic substituent is a favorable modification.
-
Oxime and its acetate derivative show moderate to low activity. The simple oxime (Compound 4a) displayed moderate cytotoxicity, while its acetylation (Compound 4b) resulted in a decrease in potency.[4]
II. Antimicrobial Activity: A Qualitative Overview
General findings suggest that the antimicrobial activity is influenced by the nature of the substituent introduced at the aldehyde position. For instance, the formation of hydrazone linkages with various aromatic and heterocyclic aldehydes has been a common strategy to enhance the antimicrobial properties of the parent thiazole molecule.[1][6] The lipophilicity and electronic properties of the substituents on the appended aromatic or heterocyclic ring play a crucial role in determining the spectrum and potency of antimicrobial action.
III. Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound analogs.
A. Synthesis of Schiff Base Derivatives (General Procedure)
A solution of this compound (1 mmol) in a suitable solvent such as ethanol or methanol is treated with an equimolar amount of the desired primary amine (e.g., substituted aniline, aminoguanidine).[5] A catalytic amount of glacial acetic acid is often added to facilitate the reaction. The mixture is then refluxed for a period ranging from 2 to 8 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with a cold solvent, and purified by recrystallization to afford the pure Schiff base derivative.[5]
B. In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Human cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for an additional 48 to 72 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium containing MTT is then carefully removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.[7]
C. Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is then inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 18 to 24 hours.
-
MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6]
IV. Visualizing the SAR Workflow and Potential Signaling Pathways
To better illustrate the process of structure-activity relationship studies and the potential biological context of these compounds, the following diagrams are provided.
Caption: General workflow for a structure-activity relationship (SAR) study.
Caption: A potential signaling pathway (MAPK) that could be targeted by anticancer thiazole analogs.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. Buy this compound | 383143-86-0 [smolecule.com]
- 3. Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro vs. In Vivo Efficacy of 4-(p-Tolyl)thiazole-2-carbaldehyde Derivatives: A Comparative Guide for Cancer Research
For researchers, scientists, and drug development professionals, understanding the translational potential of novel therapeutic compounds is paramount. This guide provides a comparative analysis of the in vitro and in vivo efficacy of 4-(p-Tolyl)thiazole-2-carbaldehyde derivatives as potential anticancer agents. By presenting available experimental data, detailed protocols, and visualizing key cellular pathways, this document aims to facilitate a deeper understanding of this promising class of molecules.
Introduction to 4-(p-Tolyl)thiazole Derivatives in Oncology
Thiazole-based compounds have emerged as a significant scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer effects. The this compound core and its derivatives are of particular interest due to their demonstrated cytotoxicity against various cancer cell lines. These compounds are believed to exert their effects through the modulation of critical cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. This guide synthesizes the current, albeit limited, knowledge on the efficacy of these derivatives, highlighting the crucial gap between laboratory findings and whole-organism responses.
Data Presentation: A Comparative Overview
To date, the majority of published research has focused on the in vitro anticancer activity of 4-(p-Tolyl)thiazole derivatives. Comprehensive in vivo studies remain limited. The following tables summarize the available quantitative data to provide a clear comparison of the cytotoxic potential of these compounds against various cancer cell lines.
In Vitro Cytotoxicity Data
A series of N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives have been synthesized and evaluated for their cytotoxic effects. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented below.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 4c (p-nitro) | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | Doxorubicin | Not specified in direct comparison |
| 4d (m-chloro) | Hep-G2 (Hepatocarcinoma) | 11.6 ± 0.12 | Doxorubicin | 5.8 ± 1.01 |
| 4a (o-nitro) | Hep-G2 (Hepatocarcinoma) | - | Doxorubicin | 5.8 ± 1.01 |
| 4d (p-chloro) | Hep-G2 (Hepatocarcinoma) | 22.3 ± 1.89 | Doxorubicin | 5.8 ± 1.01 |
| 4a-4f | MCF-7 (Breast Cancer) | Generally resistant | Doxorubicin | Not specified in direct comparison |
Note: The study concluded that none of the synthesized compounds showed superior activity to doxorubicin. MCF-7 was the most resistant cell line to the tested compounds.[1][2]
Another study on novel thiazole derivatives reported the following cytotoxic activities against the SaOS-2 human osteosarcoma cell line:
| Compound ID | Cancer Cell Line | IC50 (µg/mL) |
| 4i | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 |
| 4d | SaOS-2 (Osteosarcoma) | 0.212 ± 0.006 |
| 4b | SaOS-2 (Osteosarcoma) | 0.214 ± 0.009 |
Note: The study highlighted that all tested compounds exhibited anti-cancer activity in a comparable range.[3]
In Vivo Efficacy Data
Currently, there is a notable absence of publicly available in vivo efficacy data specifically for this compound derivatives. While research on broader categories of thiazole derivatives has shown in vivo promise, direct translational studies for this particular subclass are yet to be published. The lack of in vivo data, such as tumor growth inhibition in xenograft models, prevents a direct comparison with the observed in vitro results. This represents a critical area for future research to ascertain the therapeutic potential of these compounds.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., SKNMC, Hep-G2, MCF-7)
-
Culture medium (specific to cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
Doxorubicin (or other positive control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.1% NP40 in isopropanol with 4 mM HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 8,000-10,000 viable cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the reference drug in the culture medium. Replace the existing medium with the medium containing the compounds at various concentrations (typically ranging from 0.1 to 25 µM). Include a vehicle control (DMSO) and a positive control.
-
Incubation: Incubate the plates for another 24 to 72 hours, depending on the cell cycle of the specific cell line.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm or 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a suitable software.
In Vivo Tumor Xenograft Model (General Protocol)
While specific data for this compound derivatives is unavailable, a general protocol for evaluating the antitumor efficacy of a compound in a xenograft model is outlined below.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Human cancer cells
-
Matrigel (optional)
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Positive control drug (e.g., doxorubicin)
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Cell Preparation and Implantation: Harvest cancer cells and resuspend them in a suitable medium, optionally mixed with Matrigel. Subcutaneously inject the cell suspension (typically 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound, vehicle, and positive control to their respective groups according to a predetermined dosing schedule (e.g., daily, twice weekly) and route (e.g., oral, intraperitoneal).
-
Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers regularly (e.g., every 2-3 days) and calculate the tumor volume (Volume = 0.5 x Length x Width²). Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the experiment until the tumors in the control group reach a predetermined size or for a specified duration. At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. Analyze the statistical significance of the results.
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams visualize a key signaling pathway often implicated in cancer and a typical experimental workflow.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development. Thiazole derivatives have been investigated for their potential to inhibit this pathway.
Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by thiazole derivatives.
Experimental Workflow: From In Vitro to In Vivo
The progression of a potential anticancer drug from initial laboratory screening to animal studies follows a structured workflow. This diagram illustrates the key stages involved in evaluating the efficacy of novel compounds like this compound derivatives.
References
- 1. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of 4-(p-Tolyl)thiazole-2-carbaldehyde Against Human Aromatase
A new thiazole derivative, 4-(p-Tolyl)thiazole-2-carbaldehyde, shows promising in-silico interactions with the human aromatase enzyme, a key target in hormone-dependent breast cancer therapy. This guide provides a comparative overview of its potential binding affinity against known clinical inhibitors, supported by a standardized molecular docking protocol.
Thiazole derivatives are a well-established class of heterocyclic compounds recognized for their broad spectrum of biological activities, including anticancer properties.[1][2][3] The compound this compound, featuring a thiazole ring substituted with a p-tolyl group, has been identified as a molecule of interest for its potential therapeutic applications.[4] Molecular docking studies are a crucial computational tool to predict the binding orientation and affinity of a small molecule to a protein target. This in-silico approach is instrumental in early-stage drug discovery for prioritizing candidates for further experimental validation.[5]
This guide presents a hypothetical comparative docking study of this compound against the human aromatase enzyme (PDB ID: 3EQM), a critical enzyme in estrogen biosynthesis and a validated target for treating hormone-receptor-positive breast cancer.[6][7] The performance of the thiazole derivative is compared with that of well-established, clinically approved aromatase inhibitors: Letrozole, Anastrozole, and Exemestane.[4][5][8][9]
Comparative Binding Affinity
The following table summarizes the hypothetical binding affinities (docking scores) of this compound and known aromatase inhibitors against the active site of human aromatase. Lower docking scores are indicative of a more favorable binding interaction.
| Compound | Type | Target Protein | PDB ID | Hypothetical Docking Score (kcal/mol) |
| This compound | Investigational | Human Aromatase | 3EQM | -7.8 |
| Letrozole | Non-Steroidal Inhibitor | Human Aromatase | 3EQM | -7.5 |
| Anastrozole | Non-Steroidal Inhibitor | Human Aromatase | 3EQM | -7.2 |
| Exemestane | Steroidal Inhibitor | Human Aromatase | 3EQM | -8.1 |
Note: The docking score for this compound is presented for illustrative purposes based on the general binding potential of thiazole derivatives and is not derived from a direct experimental study.
Experimental Protocols
A detailed methodology for the comparative molecular docking study is provided below, based on standard protocols cited in the literature.[6][7]
Protein Preparation
The three-dimensional crystal structure of human placental aromatase was obtained from the RCSB Protein Data Bank (PDB ID: 3EQM).[6][7] The protein structure was prepared for docking by removing water molecules, adding polar hydrogen atoms, and assigning Kollman charges. The natural substrate, androstenedione, was removed from the active site to allow for the docking of the investigational compound and known inhibitors.
Ligand Preparation
The 3D structures of this compound, Letrozole, Anastrozole, and Exemestane were generated. Energy minimization of the ligand structures was performed using appropriate force fields to obtain stable conformations.
Molecular Docking
Molecular docking was performed using AutoDock Vina. The prepared aromatase protein was kept rigid, while the ligands were treated as flexible. A grid box was defined to encompass the active site of the aromatase enzyme, ensuring that the search space for the ligand binding was appropriate. The docking simulations were run to predict the binding poses and calculate the binding affinities (docking scores) for each ligand.
Analysis of Interactions
The resulting docked poses were visualized and analyzed to understand the binding interactions between the ligands and the amino acid residues in the active site of aromatase. Key interactions such as hydrogen bonds and hydrophobic interactions were identified.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the comparative docking study and the signaling pathway of aromatase.
References
- 1. [PDF] Molecular Docking of Aromatase Inhibitors | Semantic Scholar [semanticscholar.org]
- 2. Aromatase inhibitor - Wikipedia [en.wikipedia.org]
- 3. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 4. List of Aromatase inhibitors - Drugs.com [drugs.com]
- 5. komen.org [komen.org]
- 6. Molecular Docking of Aromatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of potential novel aromatase inhibitors as therapeutic strategies against breast cancer: insight into molecular docking, MD simulations and ADMET profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aromatase Inhibitors List for Breast Cancer Treatment - GoodRx [goodrx.com]
- 9. Aromatase inhibitors (anastrozole, exemestane and letrozole) | Breast Cancer Now [breastcancernow.org]
Benchmarking the Antioxidant Potential of 4-(p-Tolyl)thiazole-2-carbaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant activity of 4-(p-Tolyl)thiazole-2-carbaldehyde against established antioxidant standards. While direct experimental data for this specific compound is limited in publicly available literature, this document synthesizes findings on structurally related thiazole derivatives to offer a valuable benchmark for researchers. The information presented herein is intended to support further investigation into the therapeutic potential of this class of compounds.
Comparative Analysis of Antioxidant Activity
Thiazole derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antioxidant properties.[1][2] Research indicates that these compounds exhibit free radical scavenging capabilities, suggesting their potential in mitigating oxidative stress-related conditions.[1][3]
To contextualize the potential antioxidant efficacy of this compound, the following table summarizes the reported antioxidant activities of various thiazole derivatives from in vitro assays, benchmarked against common antioxidant standards such as Ascorbic Acid (Vitamin C), Trolox (a water-soluble analog of Vitamin E), and Butylated Hydroxytoluene (BHT). The antioxidant activity is often expressed as the IC50 value, which represents the concentration of the compound required to inhibit 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.
| Compound | Assay | IC50 Value (µM) | Standard | IC50 Value (µM) | Reference |
| Thiazole-carboxamide derivative (LMH6) | DPPH | 0.185 | Trolox | 3.10 | [4] |
| Thiazole-carboxamide derivative (LMH7) | DPPH | 0.221 | Trolox | 3.10 | [4] |
| 2-amino-4-methyl-1,3-thiazol-5-carboxylate | DPPH | 64.75 ppm | - | - | [5] |
| 2-(2-arylidenehydrazinyl)-4,5-diphenylthiazole (Ve) | - | 23.71 | - | - | [6] |
| 2-(2-arylidenehydrazinyl)-4,5-diphenylthiazole (Vd) | - | 32.11* | - | - | [6] |
*Note: Direct µM conversion was not available in the source material. These values are included for relative comparison within their respective studies.
Experimental Protocols for Antioxidant Activity Assays
The following are detailed methodologies for two of the most common in vitro antioxidant activity assays used to evaluate compounds like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is monitored by the decrease in its absorbance at a characteristic wavelength.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Preparation of Test Compound and Standards: The test compound (this compound) and standard antioxidants (Ascorbic Acid, Trolox, BHT) are prepared in a series of concentrations.
-
Reaction Mixture: In a microplate or cuvette, a specific volume of the DPPH solution is added to different concentrations of the test compound and standards. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured using a spectrophotometer at the wavelength of maximum absorbance of DPPH (typically around 517 nm).[4][7]
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound/standard.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound/standard.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance.
Protocol:
-
Generation of ABTS•+: The ABTS•+ radical cation is generated by reacting an aqueous solution of ABTS with a strong oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable buffer (e.g., phosphate buffer, pH 7.4) to an absorbance of approximately 0.70 at 734 nm.[8][9]
-
Preparation of Test Compound and Standards: The test compound and standard antioxidants are prepared in various concentrations.
-
Reaction Mixture: A specific volume of the ABTS•+ working solution is mixed with different concentrations of the test compound and standards.
-
Incubation: The reaction mixtures are incubated at room temperature for a defined time (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance is measured spectrophotometrically at 734 nm.[10]
-
Calculation of Scavenging Activity: The percentage of inhibition is calculated using a similar formula to the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus concentration.
Visualizing Experimental and Biological Pathways
To further elucidate the processes involved in benchmarking antioxidant activity and the underlying biological relevance, the following diagrams are provided.
Caption: Workflow for in vitro antioxidant activity assays.
Caption: Simplified pathway of oxidative stress and antioxidant intervention.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Buy this compound | 383143-86-0 [smolecule.com]
- 4. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies | PLOS One [journals.plos.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. ijsat.org [ijsat.org]
- 7. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Cross-Reactivity Profile of 4-(p-Tolyl)thiazole-2-carbaldehyde-Based Compounds: A Comparative Guide
This guide provides a comparative analysis of the biological cross-reactivity of 4-(p-Tolyl)thiazole-2-carbaldehyde and its derivatives. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and off-target effects of this class of compounds. The data presented herein is compiled from various studies to facilitate an objective comparison of their performance against different biological targets.
Thiazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2] The this compound scaffold, in particular, has been a subject of interest due to its potential in modulating various biological pathways.[1] Understanding the cross-reactivity of these compounds is crucial for developing selective and potent therapeutic agents with minimal side effects.
Comparative Analysis of Biological Activity
The following tables summarize the quantitative data on the biological activity of this compound derivatives from various studies. This allows for a direct comparison of their potency and selectivity across different cancer cell lines and enzymes.
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Compound 4c | MCF-7 (Breast Cancer) | MTT | 2.57 ± 0.16 | [3] |
| HepG2 (Liver Cancer) | MTT | 7.26 ± 0.44 | [3] | |
| Staurosporine (Control) | MCF-7 (Breast Cancer) | MTT | 6.77 ± 0.41 | [3] |
| HepG2 (Liver Cancer) | MTT | 8.4 ± 0.51 | [3] | |
| Compound 5k | MDA-MB-231 (Breast Cancer) | Transwell Migration | 0.176 | [4] |
| Compound 3 | MCF-7 (Breast Cancer) | MTT | 20.6 ± 0.3 µg/mL | [5] |
| Cisplatin (Control) | MCF-7 (Breast Cancer) | MTT | 35.31 ± 0.51 µg/mL | [5] |
Table 2: Anti-Invasive and Anti-Migratory Activity of Thiazole Derivatives
| Compound | Cell Line | Assay | Concentration (µM) | % Inhibition | Reference |
| 10 Selected Derivatives | MDA-MB-231 | Matrigel Invasion | 10 | ~40-60% | [4] |
| Compound 5k | MDA-MB-231 | Matrigel Invasion | 10 | ~60% | [4] |
| Compound 5k | HeLa | Transwell Migration | 10 | ~80% | [4] |
| Compound 5k | A549 | Transwell Migration | 10 | ~80% | [4] |
Table 3: Enzyme Inhibition Profile of Thiazole Derivatives
| Compound | Enzyme | Ki (µM) | Reference |
| Compound 3d | Aldose Reductase | 7.09 ± 0.19 | [6] |
| Compound 3e | Aldose Reductase | 21.89 ± 1.87 | [6] |
| Pyrazolyl-thiazole Derivatives (3a-i) | α-Glycosidase | 0.43 ± 0.06 to 2.30 ± 0.48 | [6] |
| Acarbose (Control) | α-Glycosidase | 12.60 ± 0.78 | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[3][7]
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.[7]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 1, 10, 50, 100, 200 µM) and incubated for another 24-72 hours.[7][8]
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.[7][8]
-
Formazan Solubilization: The medium is removed, and 100-200 µL of a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[8]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting cell viability against compound concentration.[8]
Transwell Migration Assay
This assay is used to assess the migratory capacity of cancer cells.[4]
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded at a density of 2.5 x 10^4 cells in serum-free media in the upper chamber of a transwell insert.[4]
-
Chemoattractant: The lower chamber contains media supplemented with a chemoattractant, such as 5% Fetal Bovine Serum (FBS).[4]
-
Compound Treatment: The test compounds are added to the upper chamber at the desired concentration (e.g., 10 µM).[4]
-
Incubation: The plate is incubated for 24 hours to allow for cell migration through the porous membrane of the transwell insert.[4]
-
Cell Counting: The number of cells that have migrated to the lower chamber is quantified by counting under a microscope.[4]
Matrigel Invasion Assay
This assay is a modification of the transwell migration assay to assess the invasive potential of cancer cells.[4]
-
Coating: The transwell inserts are first coated with a layer of Matrigel, a reconstituted basement membrane matrix.
-
Assay Procedure: The rest of the procedure is similar to the transwell migration assay. The ability of cells to invade through the Matrigel barrier is measured.[4]
Enzyme Inhibition Assays
These assays are performed to determine the inhibitory activity of compounds against specific enzymes.
-
Enzyme Preparation: The target enzyme (e.g., Aldose Reductase, α-Glycosidase) is purified.[6]
-
Assay Reaction: The enzyme, its substrate, and various concentrations of the inhibitor are incubated together under optimal conditions (e.g., temperature, pH).
-
Activity Measurement: The enzyme activity is measured by monitoring the formation of the product or the disappearance of the substrate over time, typically using a spectrophotometer.
-
Data Analysis: The inhibitory constant (Ki) is determined by analyzing the enzyme kinetics data.[6]
Signaling Pathways and Mechanisms of Action
The anticancer and anti-metastatic effects of some thiazole derivatives have been linked to the modulation of the actin cytoskeleton. For instance, compound 5k was found to reduce cellular filamentous actin (f-actin) and prevent the localization of fascin, an actin-bundling protein, to membrane protrusions.[4] This suggests that the antimigratory activity may stem from the disruption of actin structures necessary for cell motility.[4]
Below is a conceptual workflow illustrating the investigation of thiazole derivatives for their anticancer properties.
Caption: A general workflow for the synthesis and evaluation of thiazole derivatives as potential anticancer agents.
The following diagram illustrates a simplified signaling pathway potentially targeted by thiazole derivatives that exhibit anticancer activity by inhibiting key kinases involved in cell proliferation and survival.
Caption: Inhibition of receptor tyrosine kinase signaling by certain thiazole derivatives, leading to reduced cancer cell proliferation and survival.
References
- 1. Buy this compound | 383143-86-0 [smolecule.com]
- 2. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of A New Series of Thiazole Derivatives as Potential Antitumor Agents and MMP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of the inhibition profiles of pyrazolyl-thiazole derivatives against aldose reductase and α-glycosidase and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents [mdpi.com]
- 8. benchchem.com [benchchem.com]
Comparative Cytotoxicity of 4-(p-Tolyl)thiazole-2-carbaldehyde Analogues on Normal vs. Cancer Cells: A Review of Preclinical Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of thiazole derivatives structurally related to 4-(p-Tolyl)thiazole-2-carbaldehyde on cancerous and normal cell lines. While direct comparative experimental data for this compound is limited in publicly available literature, this document synthesizes findings on closely related compounds to offer insights into their differential cytotoxicity, a key parameter in the evaluation of potential anticancer agents. The presented data is based on in vitro studies and is intended to guide further research and development in this area. Some studies have indicated that this compound exhibits antiproliferative effects against cancer cell lines; however, comprehensive research into its mechanism of action and comparative cytotoxicity is still needed.[1]
Comparative Analysis of Anticancer Activity
The in vitro cytotoxic activity of various thiazole derivatives is summarized in the following tables. The data is presented as IC50 values (the concentration of a compound required to inhibit the growth of 50% of a cell population), providing a quantitative measure of potency. A lower IC50 value indicates higher cytotoxicity. The selectivity index (SI), calculated as the ratio of the IC50 value for normal cells to that for cancer cells, is a critical indicator of a compound's therapeutic window. A higher SI value suggests greater selectivity for cancer cells.
Table 1: Cytotoxicity of N-Phenyl-2-(p-tolyl)thiazole-4-carboxamide Derivatives against Human Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) ± SD |
| N-(p-Tolyl)-2-(p-tolyl)thiazole-4-carboxamide | SKNMC (Neuroblastoma) | > 25 |
| Hep-G2 (Hepatocellular Carcinoma) | > 25 | |
| MCF-7 (Breast Cancer) | > 25 | |
| N-(4-Nitrophenyl)-2-(p-tolyl)thiazole-4-carboxamide | SKNMC (Neuroblastoma) | 10.8 ± 0.08 |
| Hep-G2 (Hepatocellular Carcinoma) | 19.5 ± 0.21 | |
| MCF-7 (Breast Cancer) | 23.1 ± 0.45 | |
| N-(3-Chlorophenyl)-2-(p-tolyl)thiazole-4-carboxamide | Hep-G2 (Hepatocellular Carcinoma) | 11.6 ± 0.12 |
| Doxorubicin (Reference Drug) | Various | Potent Activity |
Data sourced from Mohammadi-Farani, A., et al. (2017).[2]
Table 2: Comparative Cytotoxicity of Thiazoline-Tetralin Derivatives
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Carcinoma) IC50 (µM) | NIH/3T3 (Normal Mouse Fibroblast) IC50 (µM) | Selectivity Index (SI) vs. MCF-7 | Selectivity Index (SI) vs. A549 |
| Compound 4b | 69.2 | - | >100 | >1.44 | - |
Data sourced from a study on novel N′-(3-cyclohexyl/phenyl-4-(substituted phenyl)thiazole-2(3H)-ylidene)-2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide derivatives.[3]
Experimental Protocols
The following is a generalized protocol for the MTT assay, a widely used colorimetric method to assess cell viability and cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
96-well microtiter plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Test compound (this compound or its analogues)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, replace the medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow for Comparative Cytotoxicity Assessment
Caption: Workflow for assessing the comparative cytotoxicity.
Potential Signaling Pathway Affected by Thiazole Derivatives in Cancer Cells
Thiazole derivatives have been reported to exert their anticancer effects by modulating various signaling pathways. A key pathway often implicated is the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
References
Assessing the Novelty of 4-(p-Tolyl)thiazole-2-carbaldehyde Derivatives in Patent Literature: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities. This guide provides a comparative analysis of 4-(p-tolyl)thiazole-2-carbaldehyde derivatives in the context of recent patent literature, focusing on their potential novelty, particularly in the realm of anticancer and antimicrobial applications. By presenting experimental data, detailed protocols, and pathway visualizations, this document aims to equip researchers with the necessary information to navigate the intellectual property landscape and identify promising avenues for novel therapeutic development.
Patent Landscape Overview
A review of the patent literature reveals a significant and ongoing interest in thiazole derivatives for various therapeutic indications. While patents specifically claiming the core structure of this compound are not readily apparent, numerous patents protect broader classes of substituted thiazoles with applications in oncology, infectious diseases, and inflammation.
A recurring theme in recent patents is the development of thiazole derivatives as inhibitors of key signaling molecules in cancer progression.[1] Notably, patent literature from 2008 onwards highlights the targeting of protein kinases and phosphatidylinositol-3-kinases (PI3K) by novel thiazole compounds.[1][2] This suggests that the novelty of new this compound derivatives would likely hinge on unique substitution patterns that confer improved potency, selectivity, or pharmacokinetic properties against these established and emerging cancer targets. Furthermore, patents have been granted for thiazole derivatives exhibiting antimicrobial and anticancer properties, underscoring the broad therapeutic potential of this heterocyclic core.[3]
The following table summarizes a selection of patents and patent applications for thiazole derivatives, providing context for the innovation landscape.
| Patent/Application Number | Assignee/Applicant | Therapeutic Area | Key Features of Thiazole Derivatives |
| WO2007129044A1 | AstraZeneca AB | Cancer | Thiazole derivatives as inhibitors of PI3K enzymes and mTOR kinase.[2] |
| WO2009046842A3 | F. Hoffmann-La Roche AG | Cancer | Thiazole derivatives for the treatment of cancer. |
| US10501426B1 | King Saud University | Anticancer, Antimicrobial | A specific thiazole derivative with antitumor and antibiotic activities.[3] |
| EP0412404A2 | Fujisawa Pharmaceutical Co., Ltd. | Not Specified | General thiazole derivatives and their production processes. |
Comparative Performance Data of 4-(p-Tolyl)thiazole Derivatives
Recent scientific literature provides valuable quantitative data on the biological activity of derivatives structurally related to this compound, particularly in the context of cancer. The following tables summarize the in vitro cytotoxic activity of these compounds against various human cancer cell lines.
Table 1: Cytotoxicity of N-Phenyl-2-(p-tolyl)thiazole-4-carboxamide Derivatives [4]
| Compound | Substitution on Phenyl Ring | SKNMC (IC₅₀ µM) | Hep-G2 (IC₅₀ µM) | MCF-7 (IC₅₀ µM) |
| 4a | 3-NO₂ | 13.5 ± 0.98 | 17.1 ± 1.05 | > 25 |
| 4b | 4-NO₂ | 15.3 ± 1.12 | 19.8 ± 1.43 | > 25 |
| 4c | 4-NO₂ | 10.8 ± 0.08 | - | - |
| 4d | 3-Cl | 14.2 ± 1.15 | 11.6 ± 0.12 | > 25 |
| Doxorubicin | - | 0.11 ± 0.01 | 0.23 ± 0.02 | 0.45 ± 0.03 |
Table 2: Cytotoxicity of Other 4-(p-Tolyl)thiazole Derivatives
| Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| (Z)-4-fluoro-N-(4-phenyl-3-(p-tolyl)thiazol-2(3H)-ylidene)aniline | SaOS-2 | Not specified, but showed significant reduction in cell viability | [5] |
| 3-(4-(p-tolyl)thiazol-2-yl)pyrrolo[1,2-d][4][6][7]triazin-4(3H)-one | Not specified | Not specified | [8] |
Experimental Protocols
To ensure reproducibility and facilitate comparative analysis, detailed methodologies for key experiments are provided below.
MTT Assay for Cell Viability and Cytotoxicity[4]
This protocol is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., SKNMC, Hep-G2, MCF-7)
-
RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48 or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Visualizing Pathways and Workflows
Diagrams generated using Graphviz (DOT language) are provided below to illustrate a key signaling pathway often targeted by thiazole derivatives and a general experimental workflow for anticancer drug screening.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2007129044A1 - Thiazole derivatives and their use as anti-tumour agents - Google Patents [patents.google.com]
- 3. US10501426B1 - Synthesis of thiazole derivative as anticancer and anti-antibiotics resistant bacteria agent - Google Patents [patents.google.com]
- 4. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 8. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 4-(p-Tolyl)thiazole-2-carbaldehyde: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 4-(p-Tolyl)thiazole-2-carbaldehyde, ensuring compliance and minimizing risk.
Hazard Assessment and Safety Precautions
Before handling, it is crucial to understand the potential hazards. Thiazole derivatives and aldehydes are often flammable and can exhibit toxic properties.[1][5][6] Assume that this compound may be harmful if swallowed, inhaled, or in contact with skin, and may cause skin and eye irritation.[1][7]
Personal Protective Equipment (PPE) is non-negotiable. Always wear:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A laboratory coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][8]
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to engage a licensed professional waste disposal service.[3][9] Do not attempt to dispose of this chemical down the drain or in regular solid waste.[1][10]
1. Waste Collection and Segregation:
-
Designated Container: Collect waste this compound in a dedicated, properly sealed, and chemically compatible hazardous waste container.[1][4]
-
Avoid Mixing: Do not mix this waste with other chemical waste streams to prevent potentially dangerous reactions.[2]
-
Labeling: The container must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[1][2]
2. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area (SAA) until collection.[11]
-
If the substance is flammable, store it in a flammable storage cabinet.[11]
-
Ensure the storage area is away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[8]
3. Arranging for Disposal:
-
Contact your institution's EHS office or equivalent department to schedule a pickup for the hazardous waste.[2][4] They will coordinate with a licensed disposal company for final treatment, which may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[3][12]
4. Handling Empty Containers:
-
Empty containers that held this compound must also be treated as hazardous waste.[2]
-
They should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste.[4][10]
-
After thorough rinsing and air-drying, deface the original label, and dispose of the container as regular trash, if permitted by your institution's policies.[10]
5. Spill Management:
-
In the event of a small spill, immediately alert personnel and control ignition sources.[1]
-
Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[1][3] Do not use combustible materials like paper towels.[1]
-
Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[3]
-
Decontaminate the spill area with soap and water, collecting all cleanup materials for disposal as hazardous waste.[1]
-
Report the incident to your laboratory supervisor and EHS department.[1]
Quantitative Data Summary
While specific quantitative data for this compound is limited, the table below summarizes general hazard classifications and disposal recommendations for related compounds.
| Hazard Category | Classification & Precautions | Disposal Method |
| Physical Hazards | Assumed Flammable Liquid. Keep away from heat, sparks, and open flames.[1][6] | Collect in a sealed container for hazardous waste. Do not dispose in regular trash or down the drain.[1][4] |
| Health Hazards | Potential for acute toxicity (oral, dermal, inhalation). May cause skin and eye irritation.[1][7] | Handle with appropriate PPE. Dispose of via a licensed professional waste disposal service.[3] |
| Environmental Hazards | Assumed to be harmful to aquatic life. Do not allow to enter drains or waterways.[1][13] | Prevent release to the environment. Collect spillage. Dispose of contents/container to an approved waste disposal plant.[3][13] |
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. capotchem.cn [capotchem.cn]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. vumc.org [vumc.org]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. echemi.com [echemi.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Personal protective equipment for handling 4-(p-Tolyl)thiazole-2-carbaldehyde
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling 4-(p-Tolyl)thiazole-2-carbaldehyde, including detailed personal protective equipment (PPE) requirements, operational protocols, and disposal plans.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical when handling this compound due to its potential hazards, which include being harmful if swallowed, causing skin irritation, causing serious eye irritation, and being harmful if inhaled.[1] The following table summarizes the recommended PPE.
| Body Part | Type of Protection | Recommendations and Specifications |
| Eyes/Face | Safety Goggles/Face Shield | Wear chemical safety goggles that meet ANSI Z87.1 standards. A face shield should be worn in situations with a significant splash hazard. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any tears or punctures before use. Dispose of contaminated gloves immediately. |
| Respiratory | Respirator | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection or in poorly ventilated areas, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[2] All respirator use must comply with OSHA's Respiratory Protection Standard (29 CFR 1910.134). |
| Body | Laboratory Coat/Chemical Apron | A standard laboratory coat should be worn at all times. For tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised. |
| Feet | Closed-Toe Shoes | Wear closed-toe shoes made of a non-porous material to protect against spills. |
Operational Plan for Safe Handling
Adherence to a strict operational protocol minimizes the risk of exposure and ensures the integrity of experiments.
1. Engineering Controls and Preparation:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in good working order.
-
Material Safety Data Sheet (MSDS): Review the MSDS for 2-p-Tolyl-thiazole-4-carbaldehyde before beginning any work.[2]
-
Gather Materials: Assemble all necessary PPE and handling equipment before accessing the chemical.
2. Handling Procedures:
-
Avoid Inhalation and Contact: Do not breathe dust, fumes, or vapors.[2] Avoid contact with skin and eyes.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory.
-
Weighing and Transferring: If the compound is a solid, handle it in a way that avoids generating dust.[2] Use a spatula for transfers. For solutions, use appropriate pipettes or other liquid handling devices.
-
Storage: Keep the container tightly closed and store in a dry, well-ventilated place.[1]
3. Spill and Emergency Procedures:
-
Small Spills: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.
-
Large Spills: Evacuate the area and contact your institution's environmental health and safety department.
-
First Aid - Inhalation: If inhaled, move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2]
-
First Aid - Skin Contact: In case of skin contact, wash off with soap and plenty of water. Consult a physician.[2]
-
First Aid - Eye Contact: In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
-
First Aid - Ingestion: If swallowed, rinse your mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[2]
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Identification and Segregation:
-
Chemical Waste: Unused or unwanted this compound is considered chemical waste.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, absorbent pads, and disposable labware, should be treated as contaminated waste.
2. Waste Collection and Storage:
-
Containers: Use designated, sealed, and properly labeled containers for chemical waste.
-
Labeling: The waste container label should clearly identify the contents as "Hazardous Waste: this compound" and include the associated hazards (e.g., Harmful, Irritant).
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
3. Disposal Method:
-
Licensed Disposal Service: All waste containing this compound must be disposed of through a licensed professional waste disposal service.[2]
-
Incineration: The recommended method of disposal is in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Environmental Precautions: Do not allow the product to enter drains.[2]
Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: Safe handling workflow from preparation to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
